Carboxin
Description
This compound is an anilide obtained by formal condensation of the amino group of aniline with the carboxy group of 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid. A fungicide for control of bunts and smuts that is normally used as a seed treatment. It has a role as an EC 1.3.5.1 [succinate dehydrogenase (quinone)] inhibitor and an antifungal agrochemical. It is an anilide, an enamide, an oxacycle, an organosulfur heterocyclic compound, an anilide fungicide and a secondary carboxamide.
A systemic agricultural fungicide and seed treatment agent.
This compound is a systemic fungicide used to control seed and seedling diseases (smut, rot, blight) on barley, beans, canola, corn, cotton, oats, onions, peanuts, rice, rye, safflower, sorghum, soybeans, triticale, and wheat. This compound has been shown to have low acute toxicity. Toxicity Categories, which range from I (most toxic) to IV (least toxic), were III for the oral route of exposure, IV for inhalation, and III for dermal. This compound is a slight eye irritant (Toxicity Category III), is not a skin irritant (Toxicity Category IV), and is negative for dermal sensitization. The mechanism of toxicity for this compound has not been fully investigated; however the primary target organs appear to be the liver and kidney. In carcinogenicity studies in rats and mice, this compound did not demonstrate any significant evidence of carcinogenic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |
|---|---|---|
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InChI |
InChI=1S/C12H13NO2S/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) | |
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InChI Key |
GYSSRZJIHXQEHQ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=C(SCCO1)C(=O)NC2=CC=CC=C2 | |
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Molecular Formula |
C12H13NO2S | |
| Record name | CARBOXIN | |
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DSSTOX Substance ID |
DTXSID0023951 | |
| Record name | Carboxin | |
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Molecular Weight |
235.30 g/mol | |
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Physical Description |
Carboxin appears as off-white crystals. Systemic fungicide and seed protectant., Colorless to off-white or white solid; [HSDB] | |
| Record name | CARBOXIN | |
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Flash Point |
203 °C | |
| Record name | CARBOXIN | |
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Solubility |
221.2 g/L in acetone, 89.33 g/L in methanol, 107.7 g/L in ethyl acetate, all at 20 °C., In water, 147 mg/L at 20 °C | |
| Record name | Carboxin | |
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Density |
1.7 g/mL | |
| Record name | CARBOXIN | |
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Vapor Pressure |
0.00000018 [mmHg], 1.5X10-7 mm Hg at 25 °C | |
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Color/Form |
CRYSTALS FROM ETHANOL OR METHANOL, WHITE SOLID, Off-white crystalline solid | |
CAS No. |
5234-68-4 | |
| Record name | CARBOXIN | |
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Melting Point |
91.5 to 92.5 °C and 98 to 101 °C, reflecting two crystalline structures which revert to one in solution. | |
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Foundational & Exploratory
Carboxin's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide) is a pioneering systemic fungicide that marked the advent of a critical class of agricultural and pharmaceutical compounds: the Succinate Dehydrogenase Inhibitors (SDHIs).[1] Its fungicidal activity stems from a highly specific and potent inhibition of Mitochondrial Complex II, also known as Succinate Dehydrogenase (SDH). This enzyme is a crucial component of cellular metabolism, uniquely participating in both the Tricarboxylic Acid (TCA) Cycle and the Electron Transport Chain (ETC).[2][3] this compound binds to the ubiquinone (Coenzyme Q) reduction site (Q-site) of the enzyme complex, effectively halting electron transfer from succinate to ubiquinone.[1][4] This blockade disrupts the TCA cycle, paralyzes the mitochondrial respiratory chain, and ultimately leads to the cessation of ATP synthesis and fungal cell death.
Core Mechanism of Action
The primary molecular target of this compound is Succinate Dehydrogenase (SDH), or Mitochondrial Complex II. This enzyme complex is embedded in the inner mitochondrial membrane and performs a dual role essential for aerobic respiration:
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TCA Cycle: It catalyzes the oxidation of succinate to fumarate.
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Electron Transport Chain: It transfers the electrons derived from succinate oxidation, via its internal redox centers, to the ubiquinone pool, which then shuttles them to Complex III.
This compound exerts its inhibitory effect by acting as a competitive inhibitor at the ubiquinone-binding pocket (Q-site). By occupying this site, this compound physically prevents the binding of the natural substrate, ubiquinone. This blockade creates a critical bottleneck in cellular respiration:
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Electron Flow Interruption: The transfer of electrons from the iron-sulfur clusters within the SDHB subunit to ubiquinone is halted.
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TCA Cycle Disruption: The inability to reoxidize the FAD cofactor (by passing electrons to the ETC) prevents the further oxidation of succinate to fumarate, leading to a buildup of succinate.
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Energy Production Collapse: The halt in electron flow to downstream complexes (III and IV) collapses the proton gradient across the inner mitochondrial membrane, thereby stopping ATP synthesis via oxidative phosphorylation.
The Molecular Binding Site
Mitochondrial Complex II is a heterotetramer composed of four subunits: SDHA, SDHB, SDHC, and SDHD.
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SDHA (Flavoprotein): Contains the covalently bound FAD cofactor and the succinate-binding site.
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SDHB (Iron-Sulfur Protein): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], [3Fe-4S]) that form an electron transfer conduit.
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SDHC & SDHD (Membrane Anchors): Hydrophobic subunits that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket.
This compound binds to the Q-site, which is a pocket formed at the interface of the SDHB, SDHC, and SDHD subunits. This binding is noncovalent but exhibits high affinity. Crystallographic and mutational studies have identified key amino acid residues involved in inhibitor binding, which directly overlap with the ubiquinone binding pocket. Mutations in these residues are a primary mechanism of fungicide resistance.
Key interactions identified from structural studies of SDHIs show that the carbonyl oxygen of the inhibitor typically forms hydrogen bonds with residues such as Tyr58 of SDHD and Trp173 of SDHB.
Quantitative Inhibition Data
The inhibitory potency of this compound varies depending on the source of the enzyme and the assay conditions. It is generally more effective against mitochondria from sensitive fungi than from other organisms.
| Enzyme/Organism Source | Assay Type | Inhibitory Value | Reference |
| Micrococcus denitrificans | Succinate Oxidation | Kᵢ = 16 µM | |
| Mammalian Complex II | Succinate-CoQ Reductase | Kᵢ = 0.01 - 0.1 µM | |
| Ustilago maydis (sensitive fungus) | Succinate Oxidation | Noncompetitive Inhibition |
Mechanisms of Resistance
Resistance to this compound and other SDHIs primarily arises from point mutations in the genes encoding the succinate dehydrogenase subunits, specifically sdhB, sdhC, and sdhD. These mutations alter the amino acid sequence within the Q-binding pocket, reducing the binding affinity of the inhibitor while ideally retaining the enzyme's ability to bind ubiquinone and function. For example, a mutation replacing a highly conserved histidine with a leucine in the SdhB subunit is known to confer this compound resistance.
| Gene | Mutation (Example) | Effect | Reference |
| sdhB | H → L (Histidine → Leucine) | Confers this compound resistance | |
| sdhB | H228 (in P. denitrificans) | Part of this compound binding site | |
| sdhD | D89 (in P. denitrificans) | Part of this compound binding site |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol describes a general method for isolating mitochondria using differential centrifugation.
Methodology:
-
Cell Harvesting: Collect cultured cells (e.g., fungal spheroplasts or mammalian cells) by centrifugation at low speed (e.g., 500 x g for 5 minutes). Wash the cell pellet with a suitable buffer (e.g., PBS).
-
Homogenization: Resuspend the cell pellet in an ice-cold hypotonic homogenization buffer. Disrupt the cells using a Dounce homogenizer with a tight-fitting pestle. The goal is to lyse the plasma membrane while leaving mitochondrial membranes intact.
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei, unbroken cells, and heavy debris.
-
High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 - 15,000 x g for 20 minutes at 4°C) to pellet the mitochondria.
-
Washing: Discard the supernatant (cytosolic fraction). Resuspend the mitochondrial pellet in a wash buffer (e.g., isolation buffer) and repeat the high-speed centrifugation step to purify the mitochondrial fraction.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable storage or assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
Protocol 2: Spectrophotometric Assay of Complex II (SDH) Activity
This assay measures the succinate-dependent reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP). The reduction of the blue DCIP is monitored as a decrease in absorbance at 600 nm.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM potassium phosphate, pH 7.4.
-
Substrate: 30 mM sodium succinate.
-
Electron Acceptor: 0.05 mM DCIP.
-
Inhibitors: Antimycin A (to block Complex III) and KCN (to block Complex IV).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., ethanol or DMSO).
-
-
Assay Procedure:
-
In a cuvette or microplate well, add assay buffer, Antimycin A, KCN, and the isolated mitochondrial sample.
-
For test samples, add the desired concentration of this compound. For control samples, add an equivalent volume of solvent.
-
Initiate the reaction by adding sodium succinate and DCIP.
-
Immediately begin monitoring the decrease in absorbance at 600 nm at a constant temperature (e.g., 25°C or 30°C) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of DCIP (e.g., 21 mM⁻¹cm⁻¹) to convert the rate into specific activity (e.g., nmol/min/mg protein).
-
Calculate the percent inhibition for each this compound concentration relative to the solvent control.
-
Determine the IC₅₀ value by plotting percent inhibition versus log[this compound].
-
References
A Technical Guide to the Synthesis of Carboxin and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide) was the first systemic fungicide to be commercially developed and has been a cornerstone in the protection of various crops against fungal pathogens. Its unique mode of action, the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain, has spurred extensive research into the synthesis of this compound and a diverse array of its analogues. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, detailed experimental protocols for key reactions, a comparative analysis of these methods, and a look into the synthesis of its analogues.
Core Synthetic Methodologies for this compound
There are three principal synthetic strategies for the production of this compound, each with its own set of advantages and procedural nuances.
The Original Uniroyal Synthesis
This classic industrial method involves a multi-step process starting from ethyl 2-chloroacetoacetate and 2-mercaptoethanol.[1] The key steps are the formation of the 1,4-oxathiine ring followed by amidation.
Synthesis via Oxidative Rearrangement
A more recent approach utilizes an N-bromosuccinimide (NBS)-promoted oxidative rearrangement of an acetoacetanilide 1,3-oxathiolane intermediate.[2] This method is reported to have a high overall yield.
Synthesis from Acetoacetanilide and Disulfide
This pathway involves the reaction of acetoacetanilide with di-(2-hydroxyethyl) disulfide in the presence of a base, followed by cyclization. A key advantage of this method is the potential for in situ generation of the disulfide from 2-mercaptoethanol.[3][4]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Starting Materials | Reported Yield | Key Features | Reference |
| Original Uniroyal Synthesis | Ethyl 2-chloroacetoacetate, 2-mercaptoethanol, Aniline | High overall yield (not specified) | The foundational industrial synthesis. | [1] |
| Oxidative Rearrangement | Acetoacetanilide 1,3-oxathiolane, N-Bromosuccinimide | > 90% | Proceeds under mild conditions. Allows for the synthesis of C-2 methyl substituted analogues. | |
| From Acetoacetanilide and Disulfide | Acetoacetanilide, Di-(2-hydroxyethyl) disulfide | 64.5 - 68.1% | Can utilize in situ generated disulfide. Detailed patent literature available. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from Acetoacetanilide and Di-(2-hydroxyethyl) disulfide
Step 1: Preparation of 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide
-
Dissolve acetoacetanilide (88.6 g, 0.5 mole) in 200 g of 10% aqueous sodium hydroxide (0.5 mole) with agitation at room temperature.
-
Add di-(2-hydroxyethyl) disulfide (120.0 g, 0.77 mole) and heat the reaction mixture to 35°C.
-
After 15 minutes, add 16 g of 15% aqueous sodium hydroxide.
-
After another 15 minutes, begin the continuous addition of 50% hydrogen peroxide. The rate of addition should be controlled to ensure that 2-mercaptoethanol (formed in situ) is not in excess.
-
Continue the addition of hydrogen peroxide for 5 hours, maintaining the reaction temperature at 35-37°C.
Step 2: Cyclization to this compound
-
Acidify the reaction mixture with a suitable acid (e.g., 5% HCl) and extract the intermediate with toluene.
-
Add an acid catalyst, such as p-toluenesulfonic acid, to the toluene solution.
-
Heat the solution to 70-100°C to effect cyclization.
-
Cool the solution to below -10°C overnight to crystallize the product.
-
Filter and dry the resulting solid to obtain 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide (this compound).
Yield: 75.8 g (64.5% based on acetoacetanilide). Melting Point: 90.8-97.8°C. Purity: 98.0%.
Protocol 2: Synthesis of 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid (Key intermediate for Uniroyal Synthesis)
Detailed experimental procedures for the original Uniroyal synthesis are often proprietary. However, the synthesis of the core heterocyclic acid intermediate can be inferred from related literature.
The synthesis of the ethyl ester of 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is achieved by reacting ethyl 2-chloroacetoacetate with 2-mercaptoethanol in the presence of a base, followed by acid-catalyzed cyclization and dehydration. The resulting ester is then hydrolyzed to the carboxylic acid.
Amidation to this compound:
The 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is then converted to its acid chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. The acid chloride is subsequently reacted with aniline in the presence of a base to form the amide bond, yielding this compound.
Protocol 3: Synthesis of this compound via NBS-Promoted Oxidative Rearrangement
Step 1: Synthesis of Acetoacetanilide 1,3-oxathiolane (Precursor)
The synthesis of this starting material is a prerequisite for this route and typically involves the reaction of acetoacetanilide with 2-mercaptoethanol in the presence of an acid catalyst to form the corresponding ketal.
Step 2: Oxidative Rearrangement to this compound
-
To a solution of acetoacetanilide 1,3-oxathiolane in anhydrous chloroform, add one molar equivalent of N-bromosuccinimide (NBS).
-
The reaction proceeds under mild conditions to yield this compound.
-
The product can be isolated and purified using standard chromatographic techniques.
Yield: > 90% overall yield.
Synthesis of this compound Analogues
The core structure of this compound has been extensively modified to explore structure-activity relationships and develop new fungicides with improved properties.
Analogues Substituted at the C-2 Methyl Group
The NBS-promoted oxidative rearrangement method can be adapted to synthesize analogues substituted at the C-2 methyl group. By replacing NBS with molecular bromine, a C-2 bromomethylthis compound derivative is formed. This bromo derivative serves as a versatile intermediate for the introduction of various nucleophiles at the C-2 position.
Table of C-2 Methyl-Substituted this compound Analogues
| Substituent (R) | Melting Point (°C) | Yield (%) |
| MeS | 82-83 | 92 |
| AcS | 113-114 | 98 |
| NCS | oil | 87 |
| MeO | oil | 80 |
| NH-L-Phe-OAll | oil | 75 |
| NH-L-Val-OAll | oil | 78 |
| NH-L-Ala-OMe | oil | 79 |
| (β-D-Glup)S | 196-197 | 92 |
Mechanism of Action: Inhibition of Succinate Dehydrogenase
This compound and its analogues function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. SDH is a crucial enzyme that links the citric acid cycle and oxidative phosphorylation. It is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. This compound binds to the ubiquinone (Q) binding site of the complex, preventing the natural substrate from binding and thereby disrupting the electron transport chain and cellular respiration in fungi.
Visualizations
Caption: The Original Uniroyal Synthesis of this compound.
Caption: Synthesis of this compound via NBS-Promoted Oxidative Rearrangement.
Caption: Synthesis of this compound from Acetoacetanilide and Disulfide.
Caption: Mechanism of Action of this compound on Succinate Dehydrogenase.
References
The Biological Activity of Carboxin on Fungi: A Technical Guide
Introduction
Carboxin is a systemic fungicide belonging to the oxathiin class of chemicals, first introduced in the 1960s. It has been widely utilized in agriculture, primarily as a seed treatment, to control a range of fungal pathogens, particularly those from the Basidiomycetes class, such as smuts and rusts.[1][2][3] Its systemic nature allows it to be absorbed by the plant and translocated to protect new growth.[4][5] This guide provides a detailed examination of the biochemical and physiological effects of this compound on fungi, intended for researchers, scientists, and professionals in drug development.
Primary Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)
The principal mode of action of this compound is the disruption of mitochondrial respiration. It specifically targets and inhibits the enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain (ETC).
Biochemical Pathway Interruption:
-
Role of SDH: Succinate dehydrogenase is a crucial enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role, participating in both the tricarboxylic acid (TCA) cycle and the ETC. In the TCA cycle, it catalyzes the oxidation of succinate to fumarate. In the ETC, it transfers electrons from succinate to the electron carrier ubiquinone (Coenzyme Q).
-
Inhibitory Action: this compound acts as a potent inhibitor of SDH. It binds to the ubiquinone-binding site (Q-site) of the SDH complex. This binding action physically obstructs the reduction of ubiquinone, thereby blocking the transfer of electrons from succinate into the respiratory chain.
-
Consequences: The inhibition of electron flow from Complex II leads to a cascade of detrimental effects for the fungal cell. The production of adenosine triphosphate (ATP) via oxidative phosphorylation is severely hampered, depriving the cell of its primary energy currency. This energy deficit ultimately leads to the cessation of cellular growth and, depending on the concentration and fungal sensitivity, cell death.
References
The Enduring Legacy of Carboxin: A Technical Guide to its History and Agricultural Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxin, a pioneering systemic fungicide, marked a significant milestone in the history of crop protection. First reported in 1966 and commercialized in 1969 by Uniroyal under the trade name Vitavax, it was one of the first fungicides to exhibit systemic movement within the plant, offering protection to newly growing tissues. This technical guide provides an in-depth exploration of the history, mechanism of action, agricultural applications, and environmental fate of this compound, tailored for an audience of researchers, scientists, and drug development professionals.
Discovery and Development
The journey of this compound from a laboratory curiosity to a widely used agricultural tool was driven by the need for more effective and targeted fungal disease control. Its discovery as a potent and systemic fungicide was a breakthrough, offering a significant advantage over the protectant fungicides of the era which only provided a surface-level barrier against fungal pathogens.
Mechanism of Action: A Targeted Approach
The effectiveness of this compound lies in its specific mode of action, which was elucidated in the years following its initial discovery. Between 1971 and 1975, a growing body of evidence pointed towards its role as a succinate dehydrogenase inhibitor (SDHI). Later research confirmed that this compound binds to the quinone reduction site of the succinate dehydrogenase (SDH) enzyme complex (Complex II) in the mitochondrial electron transport chain. This binding action prevents the natural substrate, ubiquinone, from docking, thereby disrupting the tricarboxylic acid cycle and halting cellular respiration in susceptible fungi.
dot
Caption: Mechanism of this compound as a Succinate Dehydrogenase Inhibitor.
Agricultural Applications and Efficacy
This compound's systemic properties make it particularly well-suited for use as a seed treatment. This application method ensures that the fungicide is absorbed by the growing seedling, providing protection against a range of seed-borne and soil-borne fungal pathogens. Its primary use has been in the control of smuts and bunts in cereal crops, as well as Rhizoctonia diseases in cotton and other vegetables.
| Crop | Target Disease | Typical Application Rate (g a.i./100kg seed) | Efficacy |
| Wheat | Loose Smut (Ustilago tritici) | 50 - 200 | Up to 100% control |
| Wheat | Common Bunt (Tilletia caries) | 50 - 200 | 99-100% control |
| Barley | Covered Smut (Ustilago hordei) | 50 - 200 | High efficacy |
| Cotton | Seedling diseases (Rhizoctonia spp.) | 400-500ml/100kg seeds (as this compound 200g/L + Thiram 200g/L FS) | Effective control |
| Various Crops | Damping-off, rot, blight | Varies by formulation | Broad-spectrum activity |
Environmental Fate and Toxicological Profile
Understanding the environmental behavior of any agricultural chemical is crucial. This compound is characterized by its relatively low persistence in the environment.
| Environmental Compartment | Parameter | Value |
| Soil | Aerobic Half-life | Approximately 3 days |
| Soil | Anaerobic Half-life | - |
| Water | Photolysis Half-life | - |
| Water | Solubility | 134 mg/L |
| - | Log P | 2.3 |
This compound exhibits low mammalian toxicity. One of its metabolites, the sulfone, is also active as an SDHI and has been marketed as the fungicide oxythis compound.
Experimental Protocols
In Vitro Fungicide Efficacy Testing: The Poisoned Food Technique
This method is a standard laboratory procedure to determine the fungitoxicity of a chemical against a specific fungal pathogen.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus.
Materials:
-
Pure culture of the target fungus (e.g., Ustilago tritici)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes
-
This compound stock solution of known concentration
-
Sterile distilled water
-
Micropipettes
-
Incubator
-
Laminar flow hood
Procedure:
-
Preparation of Fungicide-Amended Media: A series of PDA media with varying concentrations of this compound are prepared. The stock solution of this compound is added to the molten PDA after autoclaving and just before pouring it into the Petri dishes to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 ppm). A control set of plates with no this compound is also prepared.
-
Inoculation: A small disc (e.g., 5mm diameter) of the actively growing fungal culture is aseptically placed at the center of each PDA plate (both treated and control).
-
Incubation: The inoculated plates are incubated at an optimal temperature for the growth of the target fungus (e.g., 25 ± 2°C) in the dark.
-
Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = ((C - T) / C) * 100 Where:
-
C = Average diameter of the fungal colony in the control plate
-
T = Average diameter of the fungal colony in the treated plate
-
-
Determination of MIC: The lowest concentration of this compound that completely inhibits the visible growth of the fungus is considered the Minimum Inhibitory Concentration.
dot
Caption: Workflow for the Poisoned Food Technique.
Field Trial Protocol for Seed Treatment Efficacy
Objective: To evaluate the efficacy of this compound seed treatment in controlling a target disease under field conditions and its effect on crop yield.
Materials:
-
Certified seeds of a susceptible crop variety
-
This compound formulation for seed treatment
-
Commercial seed treating equipment
-
Standard agricultural machinery for planting, maintenance, and harvesting
-
Data collection tools (e.g., notebooks, tablets)
Procedure:
-
Experimental Design: A randomized complete block design (RCBD) with a minimum of four replications is typically used. Treatments should include an untreated control, seeds treated with this compound at the recommended rate, and potentially other standard fungicide treatments for comparison.
-
Seed Treatment: A known weight of seeds is treated with the calculated amount of this compound formulation to achieve the target application rate. The treatment should be done using calibrated equipment to ensure uniform coverage.
-
Plot Establishment: The trial is established in a field with a history of the target disease or where inoculum can be artificially introduced. Each plot should be of a standard size with defined borders to prevent interference between treatments.
-
Planting: The treated and untreated seeds are planted in their respective randomized plots using a calibrated planter.
-
Crop Management: Standard agronomic practices for the specific crop are followed throughout the growing season.
-
Data Collection:
-
Emergence and Stand Count: The number of emerged seedlings is counted at a specific time after planting to assess any phytotoxic effects of the treatment.
-
Disease Assessment: The incidence and severity of the target disease are assessed at appropriate growth stages. This may involve counting the number of infected plants or using a disease rating scale.
-
Yield Data: At maturity, the plots are harvested, and the grain yield for each plot is recorded.
-
-
Statistical Analysis: The collected data (emergence, disease incidence/severity, and yield) are subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between the treatments.
dot
Caption: Workflow for a Fungicide Seed Treatment Field Trial.
Conclusion
This compound holds a significant place in the history of fungicide development. Its discovery and elucidation of its mechanism of action as a succinate dehydrogenase inhibitor paved the way for a new class of highly effective and systemic fungicides. While newer SDHI fungicides with broader spectrums of activity have since been developed, the foundational role of this compound in modern agriculture and its contribution to our understanding of targeted disease control remain undeniable. This technical guide serves as a comprehensive resource for researchers and professionals seeking to understand the core scientific principles and historical context of this important agricultural tool.
Methodological & Application
Carboxin Seed Treatment: A Comprehensive Guide for Crop Protection Research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Carboxin, a systemic fungicide belonging to the oxathiin group, serves as a critical tool in modern agriculture for the management of seed and soil-borne diseases. This document provides detailed application notes and protocols for the use of this compound as a seed treatment, intended for researchers, scientists, and drug development professionals. The information compiled herein offers a thorough overview of its mechanism of action, application rates for various crops, efficacy data, and standardized experimental protocols for evaluation.
Introduction
This compound is a widely utilized systemic fungicide specifically effective against a range of fungal pathogens, particularly those belonging to the Basidiomycetes class, which are responsible for diseases such as smuts and bunts in cereals.[1] Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[2] This disruption of cellular respiration effectively halts the energy production within the fungal cells, leading to their death.[2] this compound is often formulated in combination with other fungicides, such as Thiram, a contact fungicide, to provide broad-spectrum protection against both internal and external seed-borne pathogens.[3][4]
Mechanism of Action
This compound's fungicidal activity is highly specific. It targets the succinate dehydrogenase (SDH) enzyme within the mitochondria of fungal cells. SDH is a key enzyme in both the citric acid cycle and the electron transport chain. By binding to SDH, this compound blocks the oxidation of succinate to fumarate, thereby inhibiting mitochondrial respiration and ATP production, which is essential for fungal growth and survival.
Signaling Pathways
While this compound directly targets fungal mitochondria, its application and the subsequent reduction of fungal pressure can indirectly influence plant signaling pathways associated with defense and stress responses. Succinate dehydrogenase (SDH) in plants has been identified as a component of stress signaling. Inhibition of SDH can lead to the production of reactive oxygen species (ROS), which act as signaling molecules in plant defense pathways, including the salicylic acid (SA) pathway. Fungal infection itself triggers a complex network of plant defense signals, including the activation of Mitogen-Activated Protein Kinase (MAPK) cascades and hormonal signaling involving salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). By controlling the pathogen, this compound treatment allows the plant to avoid the full activation of these resource-intensive defense responses, potentially leading to improved growth and yield.
Application Notes: Dosage and Efficacy
The application rates of this compound can vary depending on the crop, target pathogen, and product formulation. The following tables summarize recommended application rates and observed efficacy data from various studies. It is crucial to consult the product label for specific instructions.
Table 1: Recommended this compound Seed Treatment Application Rates for Various Crops
| Crop | Target Disease(s) | Active Ingredient(s) | Application Rate (g a.i. / 100 kg seed) | Formulation Example | Reference(s) |
| Wheat | Loose Smut (Ustilago tritici) | This compound 75% WP | 150 - 187.5 | Vitavax 75 WP | |
| Loose Smut, Common Bunt | This compound + Thiram | 50 - 200 (this compound) | Vitavax 200 | ||
| Barley | Loose Smut (Ustilago nuda), Covered Smut (Ustilago hordei) | This compound 75% WP | 150 - 187.5 | Vitavax 75 WP | |
| Loose Smut, Seedling diseases | This compound + Thiram | 50 - 200 (this compound) | Vitavax 200 | ||
| Cotton | Seedling diseases (Rhizoctonia solani), Root Rot, Bacterial Blight | This compound + Thiram | 250 (Formulation) | Vitavax Power | |
| Damping-off (Rhizoctonia solani) | This compound + Thiram | 400-500 ml/100kg seeds (Formulation) | This compound 200g/L + Thiram 200g/L FS | ||
| Peanut | Collar Rot, Seed Rot, Root Rot, Stem Rot | This compound + Thiram | 250 (Formulation) | Vitavax Power | |
| Seed-borne pathogens | This compound + Thiram | 50+50 and 70+70 | - | ||
| Soybean | Collar Rot, Charcoal Rot, Seedling diseases | This compound + Thiram | 300 (Formulation) | Vitavax Power | |
| Rice | Rhizoctonia solani, Helminthosporium oryzae | This compound + Thiram | 3-4 fl. oz./100 lbs seed (Formulation) | Vitavax-200 Flowable | |
| Pigeon Pea | Seed Rot, Stem Rot, Root Rot, Fusarium Wilt | This compound + Thiram | 400 (Formulation) | Vitavax Power | |
| Potato | Black Scurf (Rhizoctonia solani) | This compound + Thiram | 250 (Formulation) | Vitavax Power |
Table 2: Efficacy of this compound Seed Treatment on Disease Control and Crop Performance
| Crop | Target Disease | Treatment | Efficacy (% Disease Reduction) | Impact on Yield/Vigor | Reference(s) |
| Wheat | Loose Smut | This compound (Vitavax 75 WP) @ 2.0-2.5 g/kg seed | 100% control | - | |
| Loose Smut | This compound + Thiram | Complete eradication | Increased grain yield by 8-9% | ||
| Barley | Loose Smut | This compound | Complete control | Increased coleoptile length at 15-20°C | |
| Cotton | Seedling Mortality, Alternaria Leaf Spot | This compound 37.5% + Thiram 37.5% DS @ 4.5 g/kg | 69.8% reduction in seedling mortality | Maximum yield of 9.65 q/ha | |
| Peanut | Pre-emergence Damping-off | This compound + Thiram (50+50 g a.i./100 kg) | Significant reduction | Improved seed germination and vigor | |
| Safflower | Pre-emergence Damping-off | This compound + Thiram | Significant reduction | Increased shoot dry matter | |
| Sunhemp | Fusarium Wilt | This compound 37.5% + Thiram 37.5% @ 3 g/kg + soil drench | 74.75% reduction | Maximum yield |
Experimental Protocols
The following protocols provide a standardized framework for evaluating the efficacy of this compound seed treatments.
Laboratory-Based Seed Germination and Seedling Vigor Assay
Objective: To assess the effect of this compound treatment on seed germination and early seedling growth under controlled laboratory conditions.
Materials:
-
Certified seeds of the target crop
-
This compound formulation
-
Distilled water
-
Germination paper or sand
-
Petri dishes or germination trays
-
Incubator or growth chamber
-
Ruler
Procedure:
-
Seed Treatment: Prepare a slurry of the this compound formulation according to the desired application rate. Treat a known weight of seeds with the slurry, ensuring even coating. A control group of untreated seeds should be prepared in parallel. Allow the treated seeds to air dry.
-
Germination Test: Place a defined number of treated and untreated seeds (e.g., 50 or 100) on moistened germination paper or in sand within Petri dishes or germination trays.
-
Incubation: Incubate the seeds under optimal conditions for the specific crop (e.g., temperature, light/dark cycle).
-
Data Collection:
-
Record the number of germinated seeds daily for a specified period (e.g., 7-14 days).
-
After the incubation period, measure the shoot and root length of a representative sample of seedlings.
-
Calculate the germination percentage, germination rate, and seedling vigor index.
-
Greenhouse Efficacy Trial Against Soil-Borne Pathogens
Objective: To evaluate the efficacy of this compound seed treatment in protecting seedlings from specific soil-borne pathogens under controlled greenhouse conditions.
Materials:
-
Treated and untreated seeds (as prepared in 5.1)
-
Sterilized soil mix (e.g., sand, peat, vermiculite)
-
Pots or trays
-
Inoculum of the target pathogen (e.g., Rhizoctonia solani, Fusarium spp.)
-
Greenhouse with controlled temperature and humidity
Procedure:
-
Inoculum Preparation: Grow the target pathogen on a suitable medium (e.g., potato dextrose agar for fungi). Prepare an inoculum suspension or mix the inoculum with the soil at a predetermined concentration.
-
Sowing: Fill pots or trays with the inoculated or non-inoculated (control) soil mix. Sow a specific number of treated and untreated seeds in each pot.
-
Growth Conditions: Maintain the pots in a greenhouse with conditions conducive to both plant growth and disease development.
-
Data Collection:
-
Record seedling emergence daily.
-
Assess disease incidence and severity at regular intervals using a standardized rating scale (e.g., 0-5 scale for damping-off).
-
After a set period (e.g., 21-28 days), carefully remove seedlings, wash the roots, and assess root rot severity.
-
Measure plant height and shoot/root dry weight.
-
Field Efficacy Trial
Objective: To determine the effectiveness of this compound seed treatment on disease control, crop establishment, and yield under field conditions.
Materials:
-
Treated and untreated seeds
-
Field plot with a history of the target disease(s) or artificially inoculated
-
Standard farm machinery for planting and harvesting
-
Data collection tools (e.g., quadrat for stand counts, disease rating scales)
Procedure:
-
Experimental Design: Design the field trial using a randomized complete block design with multiple replications for each treatment (treated vs. untreated).
-
Planting: Plant the treated and untreated seeds at the recommended seeding rate for the crop and region.
-
Crop Management: Follow standard agronomic practices for the crop regarding fertilization, irrigation, and weed/insect control.
-
Data Collection:
-
Crop Establishment: Count the number of emerged seedlings in a defined area (e.g., 1-meter row) at a specific time after planting to determine the plant stand.
-
Disease Assessment: Monitor the plots for symptoms of the target disease(s) throughout the growing season. Record disease incidence (% of infected plants) and severity (degree of infection on a plant).
-
Yield: At crop maturity, harvest a defined area from the center of each plot and determine the grain yield.
-
Quality Parameters: Assess seed quality parameters such as 1000-seed weight.
-
Conclusion
This compound remains a valuable and effective fungicide for seed treatment in a variety of crops. Its systemic action provides protection against key seed- and soil-borne fungal pathogens, leading to improved crop establishment and yield. The provided application notes and protocols offer a framework for researchers to conduct further studies to optimize its use and evaluate its performance under different agricultural systems. As with any pesticide, it is imperative to follow label instructions and adhere to local regulations to ensure safe and effective use.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Vitavax Power - this compound + Thiram, Systemic & Contact Fungicide [dhanuka.com]
- 4. Supply fungicide Mixture Thiram + this compound, Thiram + this compound 175g/L + 175g/L FS, 200g/L + 200g/L FS, 37.5% + 37.5% WP, thiram, thiram fungicide, this compound, this compound fungicide, thiram fungicide uses, thiram fungicide price, pesticide suppliers [essencechem.com]
Application Notes and Protocols for Carboxin in the Control of Tilletia and Rhizoctonia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Carboxin, a systemic benzanilide fungicide, for the control of phytopathogenic fungi Tilletia spp., the causal agents of bunt diseases in cereals, and Rhizoctonia solani, which causes damping-off and root rot in a variety of crops. This document includes quantitative efficacy data, detailed experimental protocols, and diagrams illustrating the mechanism of action and experimental workflows.
Mechanism of Action
This compound is a Succinate Dehydrogenase Inhibitor (SDHI) fungicide. Its primary mode of action is the disruption of the fungal mitochondrial electron transport chain. This compound specifically targets and binds to the ubiquinone-binding site (Qp-site) of Complex II (Succinate Dehydrogenase), preventing the reduction of ubiquinone to ubiquinol. This inhibition blocks the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death.
Quantitative Efficacy Data
The efficacy of this compound, often in combination with other fungicides like Thiram, has been demonstrated in numerous studies. The following tables summarize key quantitative data from field and greenhouse trials.
Efficacy Against Tilletia spp. (Common Bunt) in Wheat
| Active Ingredient(s) | Application Rate | Pathogen | Efficacy (% Control) | Yield Increase | Reference |
| This compound + Thiram | Not Specified | Tilletia caries & Tilletia laevis | 99% | Significantly higher than untreated control | [1] |
| Tebuconazole vs. This compound+Thiram | 0.5 L/t vs. 2.0 L/t | Tilletia spp. | Both showed good efficacy | Not specified | [2] |
| This compound | 550–690 mg/kg of seed | Tilletia tritici & T. laevis | >90% at low disease incidence | Not specified | [3] |
Efficacy Against Rhizoctonia solani in Cotton
| Active Ingredient(s) | Application Rate (g/kg seed) | Parameter Assessed | Reduction in Disease/Mortality (%) | Yield Increase ( kg/ha ) | Reference |
| This compound (37.5%) + Thiram (37.5%) | 4.5 | Seedling Mortality | 69.8% | 549 | [4] |
| This compound (37.5%) + Thiram (37.5%) | 3.5 | Seedling Mortality | 60.3% | 507 | [4] |
| This compound (75%) | 3.0 | Alternaria Leaf Spot & Seedling Mortality | 69.55% | Not specified | |
| This compound (37.5%) + Thiram (37.5%) | 4.5 | Alternaria Leaf Spot & Seedling Mortality | 72.85% | Not specified |
Experimental Protocols
The following are detailed protocols for conducting efficacy trials of this compound as a seed treatment against Tilletia and Rhizoctonia.
Protocol for Efficacy Trial of this compound Against Tilletia caries (Common Bunt) in Wheat (Field Trial)
Objective: To evaluate the efficacy of this compound seed treatment in controlling common bunt of wheat under field conditions.
Materials:
-
Certified wheat seed (a susceptible variety)
-
Tilletia caries teliospores
-
This compound formulation (e.g., Vitavax® 75W)
-
Seed treater (e.g., rotating drum or slurry treater)
-
Field plots with appropriate soil type for wheat cultivation
-
Standard agronomic inputs (fertilizers, herbicides)
-
Data collection tools (quadrats, counters, harvesting equipment)
Experimental Design:
-
Randomized Complete Block Design (RCBD) with at least four replications.
-
Treatments:
-
Untreated, uninoculated control
-
Untreated, inoculated control
-
This compound treated, inoculated (at recommended rate)
-
This compound treated, inoculated (at a lower rate)
-
Standard fungicide treated, inoculated (positive control)
-
Procedure:
-
Inoculum Preparation: Prepare a suspension of Tilletia caries teliospores in water. The concentration should be calibrated to achieve a significant level of disease in the untreated, inoculated control (e.g., 5 g of spores per kg of seed).
-
Seed Treatment:
-
For each treatment, weigh the required amount of wheat seed.
-
Apply the this compound formulation to the seed using a suitable seed treater to ensure uniform coverage. Follow the manufacturer's recommended application rate.
-
Allow the treated seeds to air dry before sowing.
-
-
Plot Establishment:
-
Prepare the field plots according to standard agricultural practices for wheat cultivation.
-
Sow the seeds at the recommended seeding rate for the region.
-
-
Inoculation (for inoculated treatments):
-
Just before sowing, thoroughly mix the prepared teliospore suspension with the designated seed lots to ensure even distribution of the inoculum.
-
-
Trial Maintenance:
-
Manage the plots throughout the growing season using standard agronomic practices, including irrigation, fertilization, and weed control. Avoid the use of foliar fungicides that may interfere with the results.
-
-
Data Collection:
-
Plant Emergence: Count the number of emerged seedlings in a designated area (e.g., 1-meter row) in each plot at a specific time point after sowing (e.g., 21 days).
-
Disease Assessment: At the heading stage, randomly select a predetermined number of heads (e.g., 100) from each plot and count the number of bunted heads. Calculate the percentage of infected heads.
-
Yield: Harvest the grain from a central area of each plot, avoiding the borders. Measure the grain yield and adjust for moisture content.
-
Grain Quality: Assess the quality of the harvested grain, noting any discoloration or presence of bunt spores.
-
-
Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Compare treatment means using a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences in disease incidence and yield.
-
Calculate the percentage of disease control for each fungicide treatment relative to the inoculated control.
-
Protocol for Efficacy Trial of this compound Against Rhizoctonia solani (Damping-off) in Cotton (Greenhouse Assay)
Objective: To determine the efficacy of this compound seed treatment in protecting cotton seedlings from damping-off caused by Rhizoctonia solani under controlled greenhouse conditions.
Materials:
-
Certified cotton seed
-
Pathogenic isolate of Rhizoctonia solani
-
Substrate for inoculum production (e.g., sand-maize meal medium)
-
This compound formulation
-
Pots or trays
-
Sterilized soil or soilless potting mix
-
Greenhouse with controlled temperature and humidity
-
Data collection tools
Experimental Design:
-
Completely Randomized Design (CRD) with at least five replications.
-
Treatments:
-
Untreated, uninoculated control
-
Untreated, inoculated control
-
This compound treated, inoculated (at recommended rate)
-
This compound treated, inoculated (at a lower rate)
-
Standard fungicide treated, inoculated (positive control)
-
Procedure:
-
Inoculum Production:
-
Grow the R. solani isolate on a suitable sterile substrate (e.g., sand-maize meal) for a sufficient period to allow for thorough colonization.
-
Air-dry and grind the colonized substrate to create a uniform inoculum.
-
-
Seed Treatment:
-
Treat the cotton seeds with the this compound formulation as described in the field trial protocol.
-
-
Potting and Inoculation:
-
Fill pots or trays with sterilized potting mix.
-
For the inoculated treatments, thoroughly mix the prepared R. solani inoculum with the potting mix at a predetermined rate known to cause significant damping-off.
-
-
Sowing:
-
Sow a specific number of seeds (e.g., 10) in each pot at a uniform depth.
-
-
Greenhouse Conditions:
-
Maintain the pots in a greenhouse with conditions favorable for cotton growth and R. solani infection (e.g., 25-28°C, high humidity).
-
Water the pots as needed to maintain adequate soil moisture.
-
-
Data Collection:
-
Pre-emergence Damping-off: Count the number of emerged seedlings in each pot daily for a specified period (e.g., 14 days). Calculate the percentage of pre-emergence damping-off based on the number of non-emerged seeds.
-
Post-emergence Damping-off: Monitor the emerged seedlings daily for symptoms of damping-off (e.g., lesions at the soil line, wilting, collapse). Count the number of diseased and dead seedlings.
-
Plant Stand: At the end of the experiment (e.g., 21 days after sowing), count the final number of healthy seedlings in each pot.
-
Plant Vigor: Assess the vigor of the surviving seedlings by measuring parameters such as plant height, shoot fresh weight, and root fresh weight.
-
-
Data Analysis:
-
Analyze the data using ANOVA appropriate for a CRD.
-
Use a suitable mean separation test to compare the treatments.
-
Calculate the percentage of disease control for each treatment.
-
Conclusion
This compound remains a valuable tool for the management of important seed and soil-borne diseases caused by Tilletia and Rhizoctonia. Its systemic activity provides protection to the developing seedling, leading to improved stand establishment and yield. The provided protocols offer a standardized framework for the continued evaluation and optimization of this compound-based seed treatments in various cropping systems. For effective and sustainable disease management, it is recommended to use this compound as part of an integrated pest management (IPM) program that includes resistant cultivars and appropriate cultural practices.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Plant Disease 1992 | Application Methods Influencing the Effectiveness of this compound for Control of Common Bunt Caused by Tilletia tritici and T. laevis in Spring Wheat [apsnet.org]
- 4. crdaindia.com [crdaindia.com]
In Vitro Efficacy of Carboxin Against Fungal Pathogens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the in vitro activity of Carboxin, a systemic fungicide, against a range of fungal pathogens. This compound's primary mechanism of action involves the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain, thereby disrupting fungal respiration and energy production.[1] This document compiles quantitative data on its efficacy, outlines detailed experimental procedures, and provides visual representations of key workflows and pathways.
Data Presentation: Efficacy of this compound Against Fungal Pathogens
The following tables summarize the in vitro inhibitory effects of this compound on the mycelial growth and sporeling development of various fungal pathogens. The data has been compiled from multiple studies to provide a comparative overview of this compound's antifungal spectrum.
Table 1: Mycelial Growth Inhibition of Various Fungal Pathogens by this compound
| Fungal Species | Substrate/Method | This compound Concentration (µg/mL) | Inhibition (%) | Reference |
| Fusarium oxysporum f. sp. cubense | Poisoned Food Technique | 500 | 100 | [2] |
| 1000 | 100 | [2] | ||
| 2000 | 100 | [2] | ||
| Fusarium udum | Poisoned Food Technique | Not specified (0.25% of this compound + Thiram formulation) | 100 | |
| Fusarium oxysporum f. sp. melongenae | Poisoned Food Technique | 2000 (as this compound + Thiram) | 100 | [3] |
| 2500 (as this compound + Thiram) | 100 | |||
| Fusarium udum f. sp. crotalariae | Not specified | Not specified (Combi-product with Thiram) | 100 | |
| Rhizoctonia solani | Not specified | Not specified (Combi-product with Thiram) | 88.33 (at 100 ppm of formulation) | |
| Ustilago nuda | Liquid Culture | 0.03 | 65 (sporeling growth reduction) | |
| 1 - 1000 | 100 (hyphal growth stoppage) |
Table 2: Effects of this compound on Ustilago nuda Sporelings in Liquid Culture
| This compound Concentration (µg/mL) | Apical Cell Death (%) | Sporeling Survival after 5-6 days (%) | Reference |
| 0 (Control) | Low | 87-89 | |
| 0.01 | Low | Not specified | |
| 0.03 | Significantly higher than control | Not specified | |
| 0.125 | Significantly higher than control | 10-19 | |
| 1 - 1000 | Low | 87-89 (at 10 µg/mL) |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established techniques for fungicide evaluation.
Protocol 1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method is widely used to determine the fungitoxic or fungistatic effect of a chemical on the mycelial growth of a fungus.
1. Materials:
-
Pure culture of the test fungal pathogen.
-
Potato Dextrose Agar (PDA) medium.
-
Sterile Petri plates (90 mm).
-
Sterile cork borer (5 mm diameter).
-
This compound stock solution of known concentration (dissolved in a suitable solvent, e.g., methanol).
-
Sterile distilled water.
-
Incubator.
2. Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.
-
Incorporation of this compound: Add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). For the control plates, add an equivalent volume of the solvent used to dissolve this compound. Mix thoroughly by gentle swirling.
-
Pouring Plates: Pour approximately 20 mL of the poisoned and control media into sterile Petri plates and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut 5 mm discs from the periphery of an actively growing young culture of the test fungus. Place one disc in the center of each agar plate, with the mycelial side facing down.
-
Incubation: Incubate the inoculated plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the radial growth (colony diameter) of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the treated plate.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This method determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for yeasts and filamentous fungi.
1. Materials:
-
Pure culture of the test fungal pathogen.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
This compound stock solution.
-
Sterile saline or water for inoculum preparation.
-
Spectrophotometer or hemocytometer.
-
Incubator.
2. Procedure:
-
Inoculum Preparation:
-
For filamentous fungi, harvest conidia from a 7-day old culture grown on PDA by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer.
-
-
Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in RPMI-1640 medium directly in the 96-well microtiter plates. The final concentration range should typically span from a high (e.g., 64 µg/mL) to a low (e.g., 0.06 µg/mL) concentration.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL per well. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungus.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth. For some fungicides and fungi, a significant reduction in growth (e.g., 50% or 90%) is used as the endpoint (MIC₅₀ or MIC₉₀).
Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the enzymatic activity of SDH and can be used to quantify the inhibitory effect of this compound. The assay is based on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
1. Materials:
-
Mitochondrial fraction isolated from the target fungus.
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Substrate: Sodium succinate solution (e.g., 0.6 M).
-
Electron Acceptor: DCPIP solution (e.g., 2.5 mM).
-
Electron Mediator: Phenazine methosulfate (PMS) solution (e.g., 12.5 mM), freshly prepared.
-
This compound solutions of varying concentrations.
-
Spectrophotometer.
2. Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the fungal cells using standard differential centrifugation techniques.
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, sodium succinate, and the mitochondrial preparation.
-
Inhibitor Addition: Add different concentrations of this compound to the respective cuvettes. Include a control without this compound.
-
Initiation of Reaction: Start the reaction by adding PMS and DCPIP to the cuvette.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.
-
Calculation of Inhibition: Calculate the percentage of SDH inhibition for each this compound concentration relative to the control without the inhibitor. The IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) can then be determined by plotting the percentage inhibition against the logarithm of the this compound concentration.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
Application Notes and Protocols for Wood Preservation Using Carboxin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Carboxin as a wood preservative, detailing its mechanism of action, application methodologies, and protocols for efficacy testing. While this compound is a well-established systemic fungicide in agriculture, its application in wood preservation is less documented in publicly available research.[1][2] The following sections synthesize available information to guide research and development in this area.
Introduction to this compound as a Wood Preservative
This compound is a systemic fungicide belonging to the oxathiin group of chemicals.[3] Its primary application has been in seed treatments to control a range of fungal diseases, particularly smuts and bunts, on various crops.[2] The fungicidal properties of this compound also extend to the preservation of wood and timber products from decay.[1]
Mechanism of Action: this compound's efficacy stems from its role as a succinate dehydrogenase inhibitor (SDHI). It specifically targets and inhibits the mitochondrial complex II (succinate dehydrogenase) in the fungal respiratory chain. This disruption of the electron transport chain prevents the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death. This targeted mechanism makes it effective against a variety of wood-destroying fungi, particularly those in the Basidiomycetes class.
Formulations and Preparation of Treating Solutions
While specific commercial formulations of this compound for wood preservation are not widely documented in the available literature, its solubility characteristics provide guidance for preparing laboratory-scale treating solutions. This compound is sparingly soluble in water but shows good solubility in organic solvents such as acetone, methanol, and ethyl acetate. This suggests its potential for use in solvent-based or emulsifiable concentrate formulations.
Recommended Solvents for Research: For experimental purposes, acetone or a mixture of dimethyl sulfoxide (DMSO) and other co-solvents can be used to prepare stock solutions of this compound. Subsequent dilutions can be made with appropriate carriers depending on the desired application method (e.g., organic solvents for non-aqueous treatments or water for emulsions).
Example Stock Solution Preparation: To prepare a 1% (w/v) stock solution, dissolve 1 gram of this compound in 100 mL of acetone. Further dilutions can be made from this stock solution to achieve the desired treatment concentrations.
Application Protocols for Wood Treatment
The application of this compound to wood can be achieved through both pressure and non-pressure treatment methods. The choice of method will depend on the desired depth of penetration, the required retention of the preservative, and the end-use of the treated wood.
Pressure Treatment Protocols
Pressure treatment forces the preservative deep into the wood structure, providing long-lasting protection. This is the preferred method for wood intended for ground-contact or exposure to harsh conditions.
Experimental Workflow for Pressure Treatment:
Diagram of a typical pressure treatment workflow.
Detailed Protocol for Laboratory-Scale Pressure Treatment (Full-Cell Process):
-
Wood Sample Preparation: Prepare wood samples of a defined species and size (e.g., 19x19x19 mm cubes of Southern Yellow Pine sapwood). Oven-dry the samples at 103 ± 2°C to a constant weight and record the initial dry weight.
-
Initial Vacuum: Place the wood samples in a pressure vessel and apply an initial vacuum of -85 to -95 kPa for 30 to 60 minutes to remove air from the wood cells.
-
Flooding with this compound Solution: While maintaining the vacuum, introduce the this compound treating solution into the vessel until the samples are fully submerged.
-
Pressure Application: Release the vacuum and apply a pressure of 700 to 1000 kPa for 1 to 2 hours. The pressure and duration can be varied to achieve different retention levels.
-
Final Vacuum: Release the pressure and drain the treating solution. Apply a final vacuum for 15 to 30 minutes to remove excess surface solution.
-
Post-Treatment Conditioning: Remove the treated samples, wipe off any excess solution, and weigh them to determine the amount of preservative solution absorbed. The samples should then be conditioned (e.g., air-dried or kiln-dried) to allow for fixation of the preservative.
Non-Pressure Treatment Protocols
Non-pressure methods are suitable for applications where deep penetration is not critical or for remedial treatments. These methods are generally simpler and require less specialized equipment.
Experimental Workflow for Non-Pressure Treatment (Soaking):
Diagram of a typical non-pressure soaking workflow.
Detailed Protocol for Laboratory-Scale Non-Pressure Treatment (Soaking):
-
Wood Sample Preparation: Prepare and oven-dry wood samples as described for the pressure treatment protocol.
-
Immersion in this compound Solution: Place the dried and weighed wood samples in a container and fully immerse them in the this compound treating solution.
-
Soaking Period: Allow the samples to soak for a predetermined period, which can range from several hours to several days, depending on the desired retention and the permeability of the wood species.
-
Drying and Conditioning: Remove the samples from the solution, gently wipe the surface, and re-weigh to determine the preservative uptake. Air-dry the treated samples in a fume hood to allow the solvent to evaporate and the preservative to remain in the wood.
Efficacy Testing Protocols
To evaluate the effectiveness of this compound as a wood preservative, standardized laboratory tests are essential. The soil-block test is a widely accepted method for determining the resistance of treated wood to decay by specific fungi.
Experimental Workflow for Soil-Block Test:
Diagram of the soil-block test workflow.
Detailed Protocol for Soil-Block Test (adapted from AWPA Standard E10):
-
Preparation of Treated Wood Blocks: Treat wood blocks with a range of this compound concentrations using either pressure or non-pressure methods as described above. Include untreated control blocks and solvent-treated control blocks. After treatment and conditioning, oven-dry the blocks to a constant weight and record this as the initial dry weight (W1).
-
Preparation of Soil Jars: Add a specified amount of soil to glass jars and moisten it to the desired water-holding capacity. Place a feeder strip of untreated wood on the soil surface. Autoclave the jars to sterilize the contents.
-
Inoculation: Inoculate the feeder strips with a pure culture of a wood-decay fungus. Common test fungi include Gloeophyllum trabeum (a brown-rot fungus) and Trametes versicolor (a white-rot fungus). Incubate the jars until the feeder strips are well-colonized by the fungus.
-
Exposure of Treated Blocks: Sterilize the treated and control wood blocks (e.g., by ethylene oxide or gamma irradiation) and aseptically place them on the colonized feeder strips in the soil jars.
-
Incubation: Incubate the jars in a controlled environment (typically 25-28°C and 70-80% relative humidity) for a standard period, usually 12 weeks.
-
Evaluation: After the incubation period, remove the wood blocks from the jars, carefully clean off any adhering mycelium, and oven-dry them to a constant weight. Record this as the final dry weight (W2).
-
Calculation of Weight Loss: Calculate the percentage weight loss for each block using the following formula: Weight Loss (%) = [(W1 - W2) / W1] x 100
Quantitative Data and Expected Outcomes
Table 1: Hypothetical Efficacy of this compound-Treated Southern Yellow Pine against Gloeophyllum trabeum in a 12-Week Soil-Block Test
| This compound Retention ( kg/m ³) | Average Weight Loss (%) | Standard Deviation | Protection Level |
| 0 (Untreated Control) | 45.2 | 5.8 | None |
| 0 (Solvent Control) | 43.8 | 6.1 | None |
| 1.0 | 20.5 | 4.2 | Partial |
| 2.5 | 8.7 | 2.5 | Moderate |
| 5.0 | 2.1 | 1.1 | High |
| 10.0 | 0.8 | 0.5 | Very High |
Signaling Pathway of this compound in Fungi
This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain. The following diagram illustrates this pathway and its downstream consequences.
References
Studying Mitochondrial Respiration with Carboxin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxin is a systemic fungicide that serves as a potent and specific inhibitor of mitochondrial Complex II, also known as succinate dehydrogenase (SDH) or succinate-ubiquinone oxidoreductase. This property makes it an invaluable tool for researchers studying mitochondrial respiration, electron transport chain (ETC) function, and the pathological consequences of mitochondrial dysfunction. By binding to the ubiquinone binding site of Complex II, this compound effectively blocks the transfer of electrons from succinate to coenzyme Q, thereby interrupting the Krebs cycle and oxidative phosphorylation.[1] This specific mode of action allows for the targeted investigation of Complex II's role in cellular bioenergetics, reactive oxygen species (ROS) production, and cell death pathways.
These application notes provide detailed protocols for utilizing this compound to study mitochondrial respiration, including the measurement of oxygen consumption, succinate dehydrogenase activity, and mitochondrial ROS production.
Mechanism of Action of this compound
This compound is an oxathiin carboxamide that functions as a specific inhibitor of mitochondrial Complex II.[1] It exerts its inhibitory effect by binding to the ubiquinone (Coenzyme Q) reduction site on the complex.[1] This binding is competitive with ubiquinone and prevents the transfer of electrons from the iron-sulfur clusters of SDH to the ubiquinone pool. The inhibition of electron flow at Complex II leads to a reduction in the overall rate of mitochondrial respiration and ATP synthesis, particularly when succinate is the primary respiratory substrate.
Key Features of this compound as a Mitochondrial Complex II Inhibitor:
-
Specificity: Primarily targets Complex II of the mitochondrial electron transport chain.
-
Mechanism: Binds to the ubiquinone binding site, blocking electron transfer.
-
Effect: Inhibits succinate-linked respiration and ATP production.
-
Research Applications: Widely used to study Complex II function, mitochondrial ROS production, and the effects of impaired mitochondrial respiration.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various parameters of mitochondrial function. These values are compiled from published literature and may vary depending on the experimental model and conditions.
Table 1: Inhibitory Concentration (IC50) of this compound on Succinate-Ubiquinone Reductase (SQR) Activity
| Biological System | IC50 (µM) | Reference |
| Bovine Heart Mitochondria | 1.1 | [2] |
| Micrococcus denitrificans Membranes (Ki) | 16 | [3] |
Table 2: Dose-Dependent Effect of this compound on Mitochondrial Respiration Parameters
Table 3: this compound-Induced Mitochondrial Reactive Oxygen Species (ROS) Production
Experimental Protocols
Measurement of Mitochondrial Oxygen Consumption using High-Resolution Respirometry
This protocol describes the use of high-resolution respirometry (e.g., Oroboros Oxygraph-2k) to assess the effect of this compound on mitochondrial respiration in isolated mitochondria or permeabilized cells.
Materials:
-
Isolated mitochondria or permeabilized cells
-
Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)
-
Respiratory Substrates:
-
Succinate (e.g., 10 mM)
-
Rotenone (Complex I inhibitor, e.g., 0.5 µM)
-
-
ADP solution (e.g., 500 mM)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
High-resolution respirometer
Protocol:
-
Instrument Setup and Calibration: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions. Set the chamber temperature to the desired experimental temperature (e.g., 37°C).
-
Sample Preparation: Resuspend isolated mitochondria or permeabilized cells in pre-warmed respiration buffer to the desired concentration (e.g., 0.1-0.5 mg mitochondrial protein/mL).
-
Baseline Respiration (State 2): Add the mitochondrial or cell suspension to the respirometer chambers. Add rotenone to inhibit Complex I-linked respiration. Then, add succinate to initiate Complex II-linked respiration. Allow the oxygen consumption rate to stabilize. This represents the basal, non-ADP stimulated respiration (State 2).
-
State 3 Respiration: Initiate active respiration by adding a saturating concentration of ADP (e.g., 2.5 mM). The resulting rapid oxygen consumption is State 3 respiration, representing the maximal capacity of oxidative phosphorylation with the given substrate.
-
This compound Titration: Once a stable State 3 respiration is achieved, perform a stepwise titration of this compound by adding increasing concentrations of the inhibitor to the chambers. Allow the respiration rate to stabilize after each addition.
-
State 4 Respiration: After the ADP is phosphorylated to ATP, the respiration rate will slow down to a level known as State 4 respiration, which is primarily driven by the proton leak across the inner mitochondrial membrane.
-
Data Analysis:
-
Calculate the oxygen consumption rates (OCR) for each state and at each this compound concentration.
-
Determine the Respiratory Control Ratio (RCR = State 3 OCR / State 4 OCR) as an indicator of mitochondrial coupling.
-
Plot the dose-response curve of this compound inhibition on State 3 respiration to determine the IC50 value in your system.
-
Spectrophotometric Assay for Succinate Dehydrogenase (Complex II) Activity
This protocol measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), in the presence of succinate. This compound is used to confirm the specificity of the assay and to determine its inhibitory potency.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Succinate solution (e.g., 20 mM)
-
DCIP solution (e.g., 50 µM)
-
Decylubiquinone (Coenzyme Q analog, e.g., 100 µM)
-
Potassium cyanide (KCN) (e.g., 2 mM, to inhibit Complex IV)
-
This compound stock solution
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer, KCN, and decylubiquinone.
-
Baseline Measurement: Add the mitochondrial or SMP sample to the cuvette and mix. Start the spectrophotometer to record the baseline absorbance at 600 nm.
-
Initiate Reaction: Add succinate to the cuvette to start the reaction. The activity of SDH will lead to the reduction of DCIP, causing a decrease in absorbance at 600 nm.
-
Inhibition with this compound: To determine the effect of this compound, pre-incubate the mitochondrial sample with various concentrations of this compound for a few minutes before adding succinate.
-
Data Analysis:
-
Calculate the rate of DCIP reduction from the linear portion of the absorbance curve (using the molar extinction coefficient of DCIP, which is 21 mM⁻¹cm⁻¹ at 600 nm).
-
Express the SDH activity as nmol DCIP reduced/min/mg protein.
-
Plot the percentage of inhibition of SDH activity against the concentration of this compound to determine the IC50 value.
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
This protocol describes a fluorometric assay to measure the production of hydrogen peroxide (H₂O₂), a major form of ROS, from isolated mitochondria using the Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit.
Materials:
-
Isolated mitochondria
-
Respiration Buffer (as described in Protocol 1)
-
Succinate (e.g., 10 mM)
-
Rotenone (e.g., 0.5 µM)
-
Superoxide dismutase (SOD) (to convert superoxide to H₂O₂)
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
This compound stock solution
-
Fluorometer (excitation ~530-560 nm, emission ~590 nm)
Protocol:
-
Reaction Mixture Preparation: In a microplate well or a fluorometer cuvette, prepare the reaction mixture containing respiration buffer, Amplex™ Red reagent, HRP, and SOD.
-
Sample Addition: Add the isolated mitochondria to the reaction mixture.
-
Substrate Addition: Add rotenone to inhibit Complex I. Then, add succinate to stimulate electron flow through Complex II, which can lead to ROS production.
-
Fluorescence Measurement: Immediately start recording the fluorescence in a kinetic mode. An increase in fluorescence corresponds to the production of H₂O₂.
-
Effect of this compound: To investigate the effect of this compound on ROS production, add different concentrations of this compound to the reaction mixture before or after the addition of succinate and monitor the change in the rate of fluorescence increase.
-
Calibration: Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of ROS produced.
-
Data Analysis:
-
Calculate the rate of H₂O₂ production from the slope of the fluorescence curve.
-
Express the ROS production rate as pmol H₂O₂/min/mg protein.
-
Analyze the effect of different concentrations of this compound on the rate of mitochondrial ROS production.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Mitochondrial Dysfunction Pathway
Inhibition of Complex II by this compound disrupts the electron transport chain, leading to a decrease in mitochondrial membrane potential, reduced ATP synthesis, and an increase in reactive oxygen species production. This mitochondrial dysfunction can trigger downstream signaling cascades, ultimately leading to cellular responses such as apoptosis.
Caption: this compound-induced mitochondrial dysfunction signaling pathway.
Experimental Workflow for Assessing this compound's Effects
The following workflow outlines the logical sequence of experiments to characterize the impact of this compound on mitochondrial function.
Caption: Experimental workflow for studying this compound's effects.
Conclusion
This compound is a powerful and specific tool for investigating the role of mitochondrial Complex II in cellular bioenergetics and pathophysiology. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies of mitochondrial respiration. By carefully designing and executing these experiments, scientists can gain valuable insights into the intricate workings of the mitochondrial electron transport chain and its implications for health and disease.
References
- 1. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the Systemic Fungicide this compound on Electron Transport Function in Membranes of Micrococcus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]
Carboxin: A Powerful Tool for Probing Fungal Genetics and Succinate Dehydrogenase Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxin, a systemic fungicide of the oxathiin carboxamide class, has long been a pivotal tool in the field of fungal genetics. Its specific mode of action, the inhibition of succinate dehydrogenase (SDH, Complex II) in the mitochondrial electron transport chain, provides a powerful selective pressure for studying mechanisms of fungicide resistance, gene function, and mitochondrial respiration. This document provides detailed application notes and experimental protocols for utilizing this compound in fungal genetics research, including mutant screening, genetic analysis, and as a selectable marker for fungal transformation.
Introduction to this compound
This compound is a narrow-spectrum fungicide primarily used as a seed treatment to control diseases caused by basidiomycete fungi, such as smuts and bunts. Its systemic nature allows it to be absorbed by the plant and translocated to protect new growth. In the laboratory, its well-defined molecular target makes it an invaluable chemical probe for dissecting the genetics of mitochondrial function and fungicide resistance.
Mechanism of Action
This compound specifically targets and inhibits the activity of succinate dehydrogenase (SDH), a key enzyme complex embedded in the inner mitochondrial membrane. SDH plays a dual role in cellular metabolism: it is the only enzyme that participates in both the citric acid (TCA) cycle and the electron transport chain. In the TCA cycle, it catalyzes the oxidation of succinate to fumarate. In the electron transport chain, it transfers electrons from succinate to the ubiquinone (Q) pool.
This compound acts by binding to the ubiquinone-binding site (Qp site) of the SDH complex, competitively inhibiting the binding of the natural substrate, ubiquinone. This blockage of electron flow disrupts the electron transport chain, leading to a cessation of ATP synthesis via oxidative phosphorylation and ultimately, fungal cell death.
Application Notes and Protocol for the Dissolution of Carboxin for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxin (CAS No. 5234-68-4) is a systemic fungicide belonging to the oxathiin class of chemicals.[1] It functions as a potent inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.[1][2] Due to its specific mechanism of action, this compound is a valuable tool for research in mitochondrial function, fungal biology, and agricultural science. Proper solubilization is critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. This compound is chemically stable under neutral conditions but is susceptible to rapid degradation in aqueous solutions upon exposure to light.[3][4] This document provides a detailed protocol for the preparation of this compound solutions for experimental use.
Data Presentation: this compound Solubility
This compound is sparingly soluble in water but exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Temperature (°C) | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (424.99 mM) | Room Temperature | |
| Acetone | 221.2 g/L (221.2 mg/mL) | 20°C | |
| Methanol | 89.33 g/L (89.33 mg/mL) | 20°C | |
| Ethanol | 110 g/kg (~110 mg/mL) | 25°C | |
| Water | 147 - 170 mg/L (0.147 - 0.17 mg/mL) | 25°C |
Experimental Protocols
Materials and Reagents
-
This compound powder (CAS: 5234-68-4)
-
Dimethyl sulfoxide (DMSO), cell culture grade or equivalent purity
-
Sterile, amber microcentrifuge tubes or glass vials
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
0.22 µm syringe filter (optional, for sterilization)
Protocol 1: Preparation of a High-Concentration this compound Stock Solution (in DMSO)
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
-
Pre-weigh this compound: In a suitable weighing vessel, carefully weigh the desired amount of this compound powder. (Molecular Weight: 235.30 g/mol ).
-
Example Calculation for 1 mL of 100 mM Stock:
-
1 mL * (0.1 mol/L) * (235.30 g/mol) = 0.02353 g = 23.53 mg
-
-
-
Add Solvent: Transfer the weighed this compound powder to a sterile amber vial. Add the calculated volume of DMSO to achieve the final desired concentration.
-
Example: Add 1 mL of DMSO to 23.53 mg of this compound.
-
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aid Dissolution (if necessary): If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be applied to facilitate dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the serial dilution of the DMSO stock solution into an aqueous cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid errors associated with pipetting very small volumes, first prepare an intermediate dilution from the high-concentration stock.
-
Example: To prepare a 1 mM intermediate solution from a 100 mM stock, dilute the stock 1:100 by adding 10 µL of the 100 mM stock to 990 µL of pre-warmed cell culture medium.
-
-
Prepare Final Working Solution: Perform a final dilution of the stock or intermediate solution into the pre-warmed cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM final concentration: Dilute the 1 mM intermediate solution 1:100 by adding 100 µL of the 1 mM solution to 9.9 mL of pre-warmed medium. The final DMSO concentration in this example would be 0.1%.
-
-
Mix and Use: Mix the working solution thoroughly by gentle inversion or pipetting. Use the freshly prepared aqueous solution immediately, as this compound degrades rapidly in water upon exposure to light.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound to account for any solvent effects on the cells.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Stability and Storage
-
Solid: this compound powder is stable for at least 3 years when stored at -20°C.
-
Stock Solution (DMSO): Store aliquots protected from light. Stable for 6 months at -80°C or 1 month at -20°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Solution: this compound is susceptible to rapid photolysis in aqueous solutions, with a half-life of approximately 1.5 to 1.9 hours under simulated sunlight. Therefore, working solutions in cell culture media should be prepared fresh immediately before use and protected from light.
Safety Precautions
This compound should be handled by trained personnel in a laboratory setting. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for complete handling and safety information.
References
Application Notes and Protocols for Utilizing Carboxin in the Development of Fungicide Resistance Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using carboxin, a systemic fungicide, for the development and characterization of fungicide resistance models in various fungal species. This document outlines the mechanism of action of this compound, the molecular basis of resistance, and detailed protocols for key experiments.
Introduction
This compound, the first systemic fungicide to be developed, is a potent and specific inhibitor of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[1][2] Its well-defined mode of action and the common emergence of resistance through specific target-site mutations make it an excellent model compound for studying the mechanisms of fungicide resistance. Understanding how fungi develop resistance to this compound can provide valuable insights into the broader challenges of fungicide resistance and aid in the development of novel antifungal agents and resistance management strategies.
Mechanism of Action and Resistance
This compound acts by binding to the ubiquinone-binding (Qp) site of the SDH enzyme, thereby blocking the transfer of electrons from succinate to coenzyme Q.[1][3] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a cessation of growth and eventual cell death in susceptible fungi.
Resistance to this compound primarily arises from point mutations in the genes encoding the subunits of the SDH enzyme, most commonly in the iron-sulfur subunit (SdhB) and also in the SdhC and SdhD subunits.[4] These mutations alter the structure of the Qp site, reducing the binding affinity of this compound while ideally maintaining the enzyme's catalytic activity. The specific amino acid substitutions can confer varying levels of resistance and may be associated with fitness costs to the fungus in the absence of the fungicide.
Data Presentation
Table 1: this compound EC50 Values in Wild-Type and Resistant Fungal Strains
The following table summarizes the effective concentration of this compound that inhibits 50% of mycelial growth (EC50) in wild-type (sensitive) and resistant strains of various fungi.
| Fungal Species | Strain Type | Mutation in SDH Gene | This compound EC50 (µg/mL) | Resistance Factor (RF) | Reference |
| Aspergillus oryzae | Wild-Type | None | ~1 | - | |
| Aspergillus oryzae | Resistant | SdhB: H216L | >10 | >10 | |
| Aspergillus oryzae | Resistant | SdhB: H216Y | >10 | >10 | |
| Aspergillus oryzae | Resistant | SdhB: H216N | >10 | >10 | |
| Ustilago maydis | Wild-Type | None | ~3 | - | |
| Ustilago maydis | Resistant | SdhB: H257L | >50 | >16.7 | |
| Botrytis cinerea | Wild-Type | None | 0.05 - 0.2 | - | |
| Botrytis cinerea | Resistant | SdhB: H272R | >50 | >250 | |
| Botrytis cinerea | Resistant | SdhB: H272Y | >50 | >250 | |
| Botrytis cinerea | Resistant | SdhB: N230I | 5 - 10 | 25 - 200 | |
| Botrytis cinerea | Resistant | SdhB: P225F/L | >50 | >250 |
Note: Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the wild-type strain.
Table 2: Fitness Costs Associated with this compound Resistance Mutations
This table provides examples of fitness costs observed in this compound-resistant fungal mutants. Fitness costs can manifest as reduced mycelial growth, sporulation, or pathogenicity in the absence of the fungicide.
| Fungal Species | Mutation | Fitness Component Measured | Observed Fitness Cost | Reference |
| Botrytis cinerea | SdhB: N230I, P225L/F, H272L | Mycelial growth, sclerotia formation | Reduced mycelial development and sclerotia formation. | |
| Ustilago maydis | This compound-resistant mutant | Pathogenicity on Zea mays | Initial reports suggested impaired pathogenicity, but later studies indicated no significant alteration. | |
| General Observation | Various SDHI resistance mutations | Mycelial growth, sporulation, stress response | Fitness penalties are variable and can be influenced by environmental factors. Compensatory mutations may arise to mitigate these costs. |
Experimental Protocols
Protocol 1: Induction and Selection of this compound-Resistant Mutants
This protocol describes the generation of this compound-resistant mutants using UV mutagenesis followed by selection on this compound-amended media.
Materials:
-
Fungal spores or mycelial fragments
-
Sterile water or saline solution (0.85% NaCl)
-
Petri dishes with appropriate growth medium (e.g., Potato Dextrose Agar - PDA)
-
UV-C germicidal lamp (254 nm)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Sterile spreaders and pipettes
Procedure:
-
Spore Suspension Preparation: Harvest spores from a fresh fungal culture and suspend them in sterile water or saline. Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments. Adjust the spore concentration to 10^6 - 10^7 spores/mL using a hemocytometer.
-
UV Mutagenesis: a. Pipette 100 µL of the spore suspension onto the surface of several PDA plates and spread evenly. b. Expose the open plates to a UV-C lamp at a predetermined distance and duration. The optimal exposure time should be determined empirically to achieve a survival rate of 10-30%. c. Immediately after exposure, wrap the plates in aluminum foil to prevent photoreactivation and incubate at the optimal growth temperature for the fungus until colonies appear.
-
Selection of Resistant Mutants: a. Prepare PDA plates amended with a discriminatory concentration of this compound. This concentration should be sufficient to completely inhibit the growth of the wild-type strain. b. Replica-plate the colonies from the UV-mutagenized plates onto the this compound-amended PDA plates. c. Incubate the plates at the optimal growth temperature. d. Colonies that grow on the this compound-amended medium are considered putative resistant mutants.
-
Isolation and Purification: a. Isolate the resistant colonies by transferring a small piece of the mycelium to fresh this compound-amended PDA plates. b. Repeat this subculturing step at least twice to ensure the purity and stability of the resistant phenotype.
Protocol 2: Determination of this compound EC50 Values
This protocol details the agar dilution method for determining the EC50 value of this compound against fungal isolates.
Materials:
-
Pure cultures of wild-type and resistant fungal isolates
-
PDA or other suitable growth medium
-
This compound stock solution
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Calipers or ruler
Procedure:
-
Preparation of this compound-Amended Media: a. Autoclave the PDA medium and cool it to 45-50°C in a water bath. b. Prepare a series of dilutions of the this compound stock solution. c. Add the appropriate volume of each this compound dilution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Ensure the solvent concentration is constant across all plates and does not exceed 1% (v/v). d. Pour the amended and control (no this compound) PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: a. From the actively growing edge of a 3-5 day old fungal culture, take 5 mm mycelial plugs using a sterile cork borer. b. Place a single mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.
-
Incubation: a. Incubate the plates at the optimal growth temperature for the fungus in the dark. b. Monitor the growth daily until the colony on the control plate reaches approximately two-thirds of the plate diameter.
-
Data Collection and Analysis: a. Measure two perpendicular diameters of the fungal colony on each plate and calculate the mean diameter. b. Calculate the percentage of mycelial growth inhibition for each this compound concentration using the formula: Inhibition (%) = [(DC - DT) / DC] x 100 where DC is the mean diameter of the colony on the control plate and DT is the mean diameter of the colony on the treated plate. c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Use probit analysis or non-linear regression to determine the EC50 value.
Protocol 3: Molecular Characterization of Resistance Mutations
This protocol outlines the steps for identifying mutations in the sdhB, sdhC, and sdhD genes.
Materials:
-
Mycelium from wild-type and resistant fungal isolates
-
DNA extraction kit or reagents for a standard fungal DNA extraction protocol
-
PCR primers specific for the sdhB, sdhC, and sdhD genes of the target fungus
-
PCR master mix
-
Thermocycler
-
Gel electrophoresis equipment and reagents
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: a. Harvest fresh mycelium from a liquid or solid culture. b. Extract genomic DNA using a commercially available kit or a standard protocol (e.g., CTAB method).
-
PCR Amplification: a. Design primers to amplify the entire coding regions of the sdhB, sdhC, and sdhD genes. b. Perform PCR using the extracted genomic DNA as a template. A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Gel Electrophoresis: a. Run the PCR products on an agarose gel to verify the amplification of a single band of the expected size.
-
DNA Sequencing: a. Purify the PCR products. b. Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: a. Align the DNA sequences from the resistant isolates with the sequence from the wild-type isolate using bioinformatics software (e.g., BLAST, ClustalW). b. Identify any nucleotide changes that result in amino acid substitutions in the predicted protein sequence.
Protocol 4: Succinate Dehydrogenase (SDH) Activity Assay
This protocol describes a colorimetric assay to measure SDH activity in isolated mitochondria.
Materials:
-
Fungal mycelium
-
Mitochondria isolation buffer
-
Assay buffer (e.g., potassium phosphate buffer)
-
Substrate solution (sodium succinate)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
This compound solution
-
Spectrophotometer or microplate reader
Procedure:
-
Mitochondria Isolation: a. Harvest fresh fungal mycelium and wash it with buffer. b. Disrupt the cells by grinding with liquid nitrogen or using a bead beater in a mitochondria isolation buffer. c. Perform differential centrifugation to pellet and wash the mitochondria. d. Resuspend the mitochondrial pellet in the assay buffer.
-
SDH Activity Measurement: a. In a cuvette or microplate well, combine the assay buffer, isolated mitochondria, and DCPIP. b. To measure the effect of this compound, add varying concentrations of the fungicide to the reaction mixture. c. Initiate the reaction by adding sodium succinate. d. Immediately measure the decrease in absorbance at 600 nm (for DCPIP) over time. The rate of color change is proportional to the SDH activity. e. Calculate the specific activity of SDH and the percentage of inhibition by this compound.
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound action and resistance.
Caption: Experimental workflow for developing a fungicide resistance model.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. Fitness Penalties in the Evolution of Fungicide Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the predictability of fungicide resistance evolution through in vitro selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Carboxin Resistance in Fungi
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered in experiments aimed at overcoming Carboxin resistance in fungi. This compound, a first-generation succinate dehydrogenase inhibitor (SDHI), targets the mitochondrial respiratory chain. Resistance to this compound and other SDHIs is a significant challenge in agricultural and clinical settings. This resource offers detailed experimental protocols, data presentation tables, and visual workflows to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues that may arise during the investigation of this compound resistance and the evaluation of alternative control strategies.
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| No PCR amplification of Sdh genes | - Poor DNA quality (presence of PCR inhibitors like polysaccharides, phenols).- Inappropriate primer design.- Suboptimal PCR conditions. | - Improve DNA extraction: Use a commercial fungal DNA extraction kit or a CTAB-based method to minimize inhibitors.[1][2]- Primer design: Ensure primers are specific to the fungal species of interest and span introns if amplifying from genomic DNA. Verify primer sequences and annealing temperatures.- Optimize PCR: Perform a temperature gradient PCR to find the optimal annealing temperature. Use a high-fidelity DNA polymerase. Consider using PCR enhancers for difficult templates. |
| Inconsistent EC₅₀ values in fungicide sensitivity assays | - Inoculum variability (age, concentration).- Uneven fungicide distribution in media.- Inconsistent incubation conditions.- Edge effects in microtiter plates. | - Standardize inoculum: Use mycelial plugs from the actively growing edge of a fresh culture or a standardized spore suspension.[1]- Ensure proper mixing: Thoroughly mix the fungicide stock solution into the molten agar or liquid media before pouring plates or dispensing into wells.- Maintain consistent environment: Incubate plates/wells at the optimal temperature for the fungus in the dark.[1]- Mitigate edge effects: When using 96-well plates, avoid using the outer wells or fill them with sterile media/water to maintain humidity.[3] |
| Difficulty interpreting synergy calculations (Colby's method) | - Inaccurate assessment of individual fungicide efficacy.- Misapplication of the Colby formula.- Lack of statistical validation. | - Accurate baseline data: Ensure that the efficacy of each fungicide alone is determined precisely in the same experiment as the mixture.- Correct formula application: Use the formula E = X + Y - (XY/100), where X and Y are the percent inhibition of the individual fungicides.- Statistical analysis: Determine if the observed inhibition of the mixture is statistically significantly different from the expected value (E). |
| High background fluorescence in efflux pump assays | - Autofluorescence of fungal cells or media components.- Non-specific binding of the fluorescent dye.- Suboptimal dye concentration. | - Include controls: Always run controls with unstained cells and cells with an efflux pump inhibitor to determine baseline fluorescence.- Wash cells: Wash the fungal cells with a suitable buffer (e.g., PBS) before and after dye incubation to remove unbound dye.- Optimize dye concentration: Perform a titration experiment to find the lowest dye concentration that gives a detectable signal without excessive background. |
Frequently Asked Questions (FAQs)
Mechanism of Resistance
Q1: What are the primary mechanisms of this compound resistance in fungi?
A1: The two main mechanisms are:
-
Target-site modification: This is the most common mechanism and involves point mutations in the genes (SdhB, SdhC, and SdhD) that encode the subunits of the succinate dehydrogenase (SDH) enzyme. These mutations alter the binding site of this compound, reducing its affinity and efficacy.
-
Overexpression of efflux pumps: Some fungi can actively transport fungicides out of the cell, reducing the intracellular concentration to sub-lethal levels. ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters are often implicated in this process.
Overcoming Resistance
Q2: What are the main strategies to overcome this compound resistance?
A2: The Fungicide Resistance Action Committee (FRAC) recommends several integrated strategies:
-
Fungicide Mixtures: Combining SDHIs with fungicides from different chemical groups with different modes of action (e.g., demethylation inhibitors - DMIs, or multi-site inhibitors like chlorothalonil) is a primary strategy.
-
Alternation of Fungicides: Rotating the use of SDHIs with other effective fungicides to reduce the selection pressure for resistance.
-
Dose Management: Applying fungicides at the full recommended label rates to ensure effective control and minimize the selection of partially resistant individuals.
-
Limiting Applications: Restricting the number of SDHI applications per season.
-
Using Newer Generation SDHIs: Some newer SDHIs may have efficacy against fungal strains resistant to first-generation compounds like this compound, although cross-resistance patterns can be complex.
Q3: Can using a combination of two SDHIs help manage resistance?
A3: No, using a mixture of two SDHIs is not an effective anti-resistance strategy because they share the same mode of action and are generally cross-resistant. Such a mixture should be treated as a single SDHI application for resistance management purposes.
Q4: Are there non-chemical alternatives to manage this compound-resistant fungi?
A4: Yes, several eco-friendly alternatives are being explored and utilized:
-
Biological Control Agents: Using beneficial microorganisms like Bacillus subtilis or Trichoderma species that can suppress fungal pathogens.
-
Plant-Based Fungicides: Extracts from plants like neem oil have shown broad-spectrum antifungal properties.
-
Mineral-Based Fungicides: Copper and sulfur compounds, used in formulations that minimize environmental impact, can be effective.
Experimental Protocols & Data
Protocol 1: Molecular Detection of Sdh Gene Mutations
This protocol outlines the steps for identifying point mutations in the SdhB, SdhC, and SdhD genes.
-
DNA Extraction:
-
Harvest fresh fungal mycelium from a liquid or solid culture.
-
Extract genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB (cetyltrimethylammonium bromide) method to ensure high-quality DNA, free of PCR inhibitors.
-
-
PCR Amplification:
-
Design or obtain primers specific to the SdhB, SdhC, and SdhD genes of the target fungus.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the target gene fragments. Optimize annealing temperature using a gradient PCR if necessary.
-
Visualize the PCR products on an agarose gel to confirm amplification of the correct size fragment.
-
-
DNA Sequencing and Analysis:
-
Purify the PCR products.
-
Send the purified products and corresponding primers for Sanger sequencing.
-
Align the obtained sequences with the wild-type Sdh gene sequence from a sensitive isolate to identify any nucleotide changes and the resulting amino acid substitutions.
-
Workflow for Sdh Gene Mutation Analysis
Caption: Workflow for identifying Sdh gene mutations.
Protocol 2: In Vitro Fungicide Sensitivity Assay (Microtiter Plate Method)
This high-throughput method is used to determine the half-maximal effective concentration (EC₅₀) of fungicides.
-
Preparation of Fungicide Stock Solutions and Plates:
-
Prepare stock solutions of fungicides in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the fungicide stock solutions in liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate. Include a no-fungicide control.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a standardized inoculum, either a spore suspension of a known concentration or a macerated mycelial culture.
-
Add the inoculum to each well of the microtiter plate.
-
-
Incubation and Data Collection:
-
Incubate the plates at the optimal temperature for the fungus for a defined period (e.g., 48-72 hours).
-
Measure fungal growth by reading the optical density (absorbance) at a specific wavelength (e.g., 600 nm) using a microplate reader. Alternatively, a colorimetric indicator like resazurin can be used.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each fungicide concentration relative to the no-fungicide control.
-
Use a statistical software (e.g., GraphPad Prism) to perform a non-linear regression analysis (log(inhibitor) vs. response) to determine the EC₅₀ value.
-
Quantitative Data: EC₅₀ Values for Sdh Mutants
The following table summarizes representative EC₅₀ values and resistance factors (RF) for various Sdh mutations in different fungal species when exposed to this compound and alternative fungicides.
| Fungal Species | Sdh Mutation | Fungicide | EC₅₀ (µg/mL) of Wild Type | EC₅₀ (µg/mL) of Mutant | Resistance Factor (RF) |
| Aspergillus oryzae | SdhB H216L | This compound | ~0.5 | >50 | >100 |
| Ustilago maydis | SdhB H257L | This compound | ~0.2 | >20 | >100 |
| Botrytis cinerea | SdhB H272R | Boscalid | 0.03 - 0.18 | >50 | >277 |
| Alternaria solani | SdhB H278Y | Boscalid | < 5 | 28 - 500 | >5.6 |
| Corynespora cassiicola | SdhC S73P | Boscalid | ~0.05 | >10 | >200 |
| Sclerotinia sclerotiorum | SdhD H132R | Boscalid | 0.021 - 0.095 | >10 | >105 |
Note: Data is compiled from multiple sources and serves as an illustrative example. Actual values may vary depending on the specific isolate and experimental conditions.
Protocol 3: Assessing Fungicide Synergy using Colby's Method
This method determines if the effect of a fungicide mixture is synergistic, antagonistic, or additive.
-
Experimental Setup:
-
In an in vitro sensitivity assay (as described in Protocol 2), test each fungicide (A and B) individually at specific concentrations (p and q, respectively).
-
In the same experiment, test the mixture of fungicide A at concentration p and fungicide B at concentration q.
-
-
Data Collection:
-
Determine the percentage of fungal growth inhibition for fungicide A alone (X), fungicide B alone (Y), and the mixture (Observed).
-
-
Calculation of Expected Inhibition (E):
-
Use Colby's formula: E = X + Y - (XY / 100).
-
-
Interpretation:
-
Synergism: If the Observed inhibition is significantly greater than E.
-
Antagonism: If the Observed inhibition is significantly less than E.
-
Additive Effect: If the Observed inhibition is not significantly different from E.
-
Logical Flow for Synergy Assessment
Caption: Process for determining fungicide synergy.
Protocol 4: Measurement of Efflux Pump Activity
This protocol uses the fluorescent dye ethidium bromide (EtBr) to assess efflux pump activity.
-
Cell Preparation:
-
Grow fungal cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a buffer (e.g., PBS) to remove media components.
-
Resuspend the cells in the buffer to a standardized density.
-
-
Dye Accumulation:
-
Add EtBr to the cell suspension at a final concentration that is sub-lethal but sufficient for detection (e.g., 0.5 µg/mL).
-
Incubate the cells with the dye. To assess energy-dependent efflux, this can be done in the presence and absence of an energy source like glucose.
-
Include a control with a known efflux pump inhibitor to establish maximum dye accumulation.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the cell suspension over time using a fluorometer or a microplate reader with fluorescence capabilities. EtBr fluorescence increases significantly upon intercalating with intracellular nucleic acids.
-
-
Data Interpretation:
-
Lower fluorescence intensity indicates higher efflux pump activity, as more dye is being expelled from the cells.
-
Compare the fluorescence levels of resistant and sensitive isolates to determine if increased efflux is a resistance mechanism.
-
Signaling Pathway of this compound Action and Resistance
Caption: this compound's mode of action and resistance pathways.
References
optimizing Carboxin concentration for antifungal assays
Welcome to the technical support center for optimizing Carboxin concentration in antifungal assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary antifungal mechanism is the inhibition of mitochondrial respiration.[1][2][3] It specifically targets and inhibits the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain.[1][2] This disruption of the electron transport chain prevents the fungus from producing sufficient ATP, the cell's main energy currency, thereby inhibiting its growth. While this is the primary mechanism, some studies suggest that in yeast, this compound may also affect protein synthesis.
Q2: Which fungal species are most susceptible to this compound?
A2: this compound demonstrates high specificity against fungi belonging to the class Basidiomycetes. It is also effective against Deuteromycetes and Phycomycetes.
Q3: How should I prepare and store a this compound stock solution?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve this compound powder in 100% DMSO to a desired concentration (e.g., 10 mg/mL). It is recommended to gently heat the solution to 37°C or use an ultrasonic bath to aid dissolution. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)?
A4: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period. The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) of the initial fungal inoculum. For some fungi and concentrations, this compound may be fungistatic (inhibiting growth), while for others, it may be fungicidal (killing the fungus).
Troubleshooting Guides
Problem: High variability or inconsistent MIC results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure the fungal inoculum is prepared from a fresh culture (typically 24-48 hours old). Standardize the inoculum concentration using a spectrophotometer or hemocytometer to achieve a consistent starting cell density as per established protocols (e.g., CLSI guidelines). |
| Media Composition | Use a standardized and buffered medium such as RPMI 1640 with MOPS to maintain a stable pH. Variations in media components can affect both fungal growth and this compound activity. |
| Incubation Conditions | Maintain consistent incubation temperature and duration. For many fungi, incubation at 35°C for 24-72 hours is standard, but optimal conditions may vary by species. |
| This compound Stability | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution, as this can degrade the compound. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth. |
| Endpoint Reading | The interpretation of "visible growth" can be subjective. For more objective and reproducible results, consider using a spectrophotometer to measure optical density. A common endpoint for MIC determination is a ≥50% reduction in turbidity compared to the growth control. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Antifungal Assays
| Fungal Species | Assay Type | Recommended Concentration Range (µg/mL) | Notes |
| Saccharomyces cerevisiae | Broth Microdilution | 100 - 200 | A concentration of 200 µg/mL has been shown to inhibit growth. |
| Ustilago nuda | Broth Dilution | 0.03 - 10 | Fungicidal effects were observed at lower concentrations (0.03-0.125 µg/mL), while fungistatic effects were noted at 1 µg/mL. |
| Aspergillus amstelodami | Agar Dilution | 50 - 75 | The minimal inhibitory concentration was found to be 75 µg/mL for the wild-type strain. |
| Various Plant Pathogens | Mycelium Growth Rate | 1.56 - 50 | Effective concentrations (EC₅₀) are often determined within this range. |
Experimental Protocols
Protocol: Broth Microdilution for Determining this compound MIC
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 1 mg/mL).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations typically ranging from 0.03 to 64 µg/mL. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh, pure culture.
-
Harvest fungal cells or spores and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ cells/mL for yeasts or 0.4-5 x 10⁴ spores/mL for molds).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 200 µL.
-
Include a drug-free well as a growth control and an uninoculated well with medium only as a sterility control.
-
Incubate the plate at 35°C for 24-72 hours, depending on the fungal species.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control. The endpoint can be determined visually or by reading the optical density with a microplate reader.
-
Visualizations
Caption: Mechanism of action of this compound in fungi.
Caption: Troubleshooting workflow for inconsistent MIC results.
References
Technical Support Center: Photostability and Degradation of Carboxin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the photostability and degradation of Carboxin.
Frequently Asked Questions (FAQs)
Q1: What is the general photostability of this compound?
This compound is generally considered to be unstable to light, particularly in aqueous solutions. Photolysis in water can be rapid, with reported half-lives as short as 1.5 hours under simulated sunlight conditions.[1] The primary photodegradation pathway involves oxidation of the sulfur atom.
Q2: What are the major degradation products of this compound upon exposure to light?
The main photodegradation product of this compound is this compound sulfoxide.[2] Further oxidation can lead to the formation of this compound sulfone. Hydrolysis of the amide bond can also occur, yielding aniline as a degradation product.
Q3: What environmental factors influence the photodegradation rate of this compound?
Several factors can affect the rate of this compound photodegradation, including:
-
Light Source and Intensity: The wavelength and intensity of the light source significantly impact the degradation rate.
-
Solvent: The polarity and viscosity of the solvent can influence the photolytic pathway and rate.[3][4]
-
pH: The pH of the medium can affect the stability of this compound and its degradation products.
-
Presence of Photosensitizers: Substances like humic acids can potentially accelerate photodegradation.
Q4: How can I analyze this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques for the separation and quantification of this compound and its metabolites.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during photostability experiments with this compound.
Issue 1: Rapid and Complete Degradation of this compound
-
Symptom: this compound concentration drops below the limit of detection very early in the experiment.
-
Possible Causes:
-
The light intensity is too high.
-
The initial concentration of this compound is too low.
-
The presence of unintentional photosensitizers in the solvent or on the glassware.
-
-
Troubleshooting Steps:
-
Reduce Light Intensity: Decrease the power of the light source or increase the distance between the light source and the sample.
-
Increase Initial Concentration: Use a higher starting concentration of this compound to allow for quantifiable degradation over time.
-
Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from contaminants that could act as photosensitizers.
-
Thoroughly Clean Glassware: Use appropriate cleaning procedures to remove any residual chemicals from the glassware.
-
Issue 2: Inconsistent or Irreproducible Degradation Rates
-
Symptom: Significant variation in degradation half-lives between replicate experiments.
-
Possible Causes:
-
Fluctuations in light intensity or temperature in the photostability chamber.
-
Inconsistent sample preparation or handling.
-
Evaporation of the solvent during the experiment.
-
-
Troubleshooting Steps:
-
Monitor Environmental Conditions: Continuously monitor and record the light intensity and temperature within the photostability chamber to ensure consistency.
-
Standardize Procedures: Follow a strict, standardized protocol for sample preparation, including solvent volume, this compound concentration, and mixing.
-
Seal Sample Vessels: Use sealed containers (e.g., quartz cuvettes with stoppers) to prevent solvent evaporation.
-
Use a Control Sample: Include a dark control (a sample protected from light) in each experiment to account for any thermal degradation.
-
Issue 3: Poor Chromatographic Separation of this compound and its Degradation Products
-
Symptom: Co-elution or poor peak shape of this compound, this compound sulfoxide, or other degradation products in HPLC analysis.
-
Possible Causes:
-
Inappropriate mobile phase composition or gradient.
-
Column degradation or contamination.
-
Incorrect flow rate or column temperature.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer in the mobile phase. A gradient elution may be necessary to achieve optimal separation.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants.
-
Flush or Replace Column: If peak shape does not improve with mobile phase optimization, flush the column according to the manufacturer's instructions or replace it if it has reached the end of its lifespan.
-
Verify HPLC System Parameters: Ensure the flow rate and column temperature are set correctly and are stable.
-
Data Presentation
Table 1: Photodegradation Half-life of this compound in Aqueous Solution
| Light Source | Half-life (t½) in Water | Reference |
| Xenon Arc Lamp | 1.5 hours |
Experimental Protocols
Protocol 1: Photodegradation Study of this compound in Aqueous Solution
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetone) at a concentration of 1 mg/mL.
-
Dilute the stock solution with distilled water to a final concentration of 10 µg/mL in a quartz reaction vessel.
-
-
Photostability Experiment:
-
Place the quartz vessel in a photostability chamber equipped with a light source (e.g., Xenon arc lamp).
-
Maintain a constant temperature during the experiment.
-
Simultaneously, prepare a dark control sample by wrapping an identical sample vessel in aluminum foil and placing it in the same chamber.
-
Withdraw aliquots from both the exposed and dark control samples at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
-
Sample Analysis:
-
Analyze the withdrawn aliquots using a validated HPLC-UV method (see Protocol 2) to determine the concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time.
-
Determine the degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: HPLC-UV Analysis of this compound and this compound Sulfoxide
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare standard solutions of this compound and this compound sulfoxide of known concentrations.
-
Generate a calibration curve for each compound by injecting the standards and plotting peak area against concentration.
-
Inject the samples from the photodegradation study and determine the concentrations of this compound and this compound sulfoxide by comparing their peak areas to the calibration curves.
-
Protocol 3: GC-MS Analysis of Aniline
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A suitable capillary column for amine analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 70°C, ramp up to 200°C.
-
Ionization Mode: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for aniline (e.g., m/z 93, 66).
-
Procedure:
-
Extract the aqueous samples with a suitable organic solvent (e.g., dichloromethane) after adjusting the pH to basic conditions.
-
Concentrate the organic extract.
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
Identify and quantify aniline based on its retention time and mass spectrum compared to a standard.
-
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Experimental workflow for this compound photostability studies.
Caption: Troubleshooting logic for inconsistent photostability results.
References
- 1. This compound | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. espec.co.jp [espec.co.jp]
- 3. Solvent Effect on the Photolysis of Riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Effect on the Photolysis of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
Technical Support Center: Investigating the Off-Target Effects of Carboxin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers investigating the potential off-target effects of Carboxin in non-target organisms. It includes troubleshooting guides for common experimental hurdles, frequently asked questions, detailed experimental protocols, and a summary of quantitative toxicological data.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a practical question-and-answer format.
| Question | Potential Cause(s) | Troubleshooting Steps |
| Q1: I am not observing significant inhibition of succinate dehydrogenase (SDH) activity in my non-target organism homogenate after this compound treatment. Why? | 1. Inappropriate Assay Conditions: Incorrect pH, temperature, or substrate concentrations can affect enzyme activity and inhibitor binding.2. Enzyme Degradation: Improper sample handling and storage can lead to loss of SDH activity.3. Low this compound Concentration: The concentration of this compound may be too low to elicit a measurable inhibitory effect.4. Inherent Resistance: The SDH enzyme in the specific non-target organism may have a naturally lower sensitivity to this compound. | 1. Optimize Assay Conditions: Ensure the assay buffer pH is optimal for the target organism's SDH (typically between 7.2 and 7.8). Verify the incubation temperature is appropriate. Perform substrate saturation curves to determine the Km for succinate and use a concentration well above the Km in your assay.2. Proper Sample Preparation: Prepare homogenates on ice and use protease inhibitors to prevent degradation. Store samples at -80°C for long-term stability.3. Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value.4. Positive Control: Include a known sensitive SDH source (e.g., fungal mitochondria) as a positive control to validate your assay setup. |
| Q2: My results show high variability between replicates in the SDH inhibition assay. What could be the cause? | 1. Inconsistent Homogenization: Uneven tissue homogenization can lead to variable enzyme concentrations in your samples.2. Pipetting Errors: Inaccurate pipetting of small volumes of inhibitor or substrate can introduce significant variability.3. Plate Reader Issues: Fluctuations in the plate reader's lamp or detector can cause inconsistent readings. | 1. Standardize Homogenization: Use a consistent homogenization method (e.g., Dounce or Potter-Elvehjem homogenizer) and ensure a uniform suspension.2. Use Calibrated Pipettes: Regularly calibrate your pipettes and use appropriate sizes for the volumes being dispensed. For very small volumes, consider serial dilutions.3. Plate Reader Maintenance: Allow the plate reader to warm up before use and check for any performance issues. Read the plate promptly after adding the final reagent. |
| Q3: How can I differentiate between the effects of this compound and its primary metabolite, this compound sulfoxide, in my experiments? | Co-elution in Chromatography or Similar Bioactivity: this compound and this compound sulfoxide may have overlapping analytical signals or exhibit similar biological effects, making it difficult to attribute observed toxicity to a single compound. | 1. Analytical Separation: Utilize a robust chromatographic method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry), to separate and quantify both this compound and this compound sulfoxide in your samples.[1][2][3][4][5]2. Test Pure Compounds: Whenever possible, obtain pure analytical standards for both this compound and this compound sulfoxide and test their effects individually in your bioassays. This will allow you to determine the specific toxicity of each compound.3. Time-Course Analysis: Since this compound degrades to this compound sulfoxide over time, conducting a time-course experiment can help differentiate their effects. Early time points will predominantly reflect the parent compound's activity, while later time points will show the combined or individual effects of the metabolite. |
| Q4: I am observing unexpected mortality in my control group during a zebrafish embryotoxicity assay. What are the likely causes? | 1. Poor Water Quality: Contaminants in the embryo medium can be toxic.2. Improper Handling: Physical damage to the embryos during dechorionation or transfer can lead to mortality.3. Microbial Contamination: Fungal or bacterial growth in the culture wells can be lethal to the embryos. | 1. Use High-Purity Water: Prepare embryo medium with high-purity, deionized water and ensure all glassware is thoroughly cleaned.2. Gentle Handling: Handle embryos with care, using fire-polished glass pipettes or wide-bore pipette tips to minimize physical stress.3. Maintain Aseptic Conditions: Work in a clean environment and consider adding a broad-spectrum antibiotic/antifungal to the embryo medium if contamination is a recurring issue. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the off-target effects of this compound.
Q1: What is the primary mechanism of action of this compound, and how does it lead to off-target effects?
This compound's primary mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. By binding to the ubiquinone binding site (Qp-site) of the SDH complex, this compound blocks the transfer of electrons from succinate to ubiquinone. This disruption of cellular respiration leads to a decrease in ATP production and ultimately cell death in target fungi. However, the SDH enzyme is highly conserved across different species, including non-target organisms. Therefore, this compound can also inhibit SDH in non-target organisms, leading to a range of adverse off-target effects.
Q2: What are the known off-target effects of this compound in aquatic organisms?
Studies have shown that this compound can be toxic to various aquatic organisms. In fish, it is considered highly toxic, with reported 96-hour LC50 values for rainbow trout being greater than 0.1 mg/L. In zebrafish embryos, this compound has been shown to induce cardiotoxicity, leading to structural changes in the heart, oxidative stress, and ultimately heart failure. For freshwater invertebrates, this compound is considered practically nontoxic, with a reported LC50 of 217 mg/L in juvenile crayfish. However, sublethal effects on reproduction and development may still occur at lower concentrations.
Q3: Does this compound pose a risk to terrestrial non-target organisms?
The acute toxicity of this compound to birds is low, with a high oral LD50 in chickens. However, chronic exposure has been associated with changes in the digestive tract, cardiovascular system, and blood. For mammals, the acute oral toxicity is also low. In soil ecosystems, this compound can impact non-target microorganisms. While it may not have a direct inhibitory effect on bacteria, its degradation can alter the microbial community structure and function. Studies on soil invertebrates like earthworms have shown that some pesticides can affect their enzyme activities and overall health.
Q4: Is there evidence that this compound can act as an endocrine disruptor?
The potential for this compound to act as an endocrine disruptor is an area of ongoing research. Some studies suggest that certain fungicides can interfere with the endocrine systems of wildlife. However, specific evidence directly linking this compound to endocrine disruption in non-target organisms at environmentally relevant concentrations is limited. Researchers investigating this potential off-target effect should follow established guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), for endocrine disruptor testing.
Q5: How does the environmental fate of this compound influence its off-target effects?
This compound is relatively non-persistent in the environment and can be degraded through processes like photolysis and microbial action. A primary degradation product is this compound sulfoxide. This metabolite is generally less fungitoxic but may still exhibit toxicity to non-target organisms. The mobility of both this compound and its sulfoxide in soil raises concerns about potential groundwater contamination. Therefore, when assessing the off-target effects of this compound, it is crucial to consider the potential contribution of its degradation products.
Quantitative Data on Off-Target Effects
The following tables summarize the available quantitative data on the toxicity of this compound to various non-target organisms.
Table 1: Acute Toxicity of this compound to Non-Target Organisms
| Organism Group | Species | Endpoint | Value | Reference(s) |
| Birds | Chicken (Gallus gallus domesticus) | Oral LD50 | >24,000 mg/kg | |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | >0.1 mg/L | |
| Fish | Sheepshead Minnow (Cyprinodon variegatus) | 96-hour LC50 | 7,100 µg/L | |
| Aquatic Invertebrates | Juvenile Crayfish | LC50 | 217 mg/L | |
| Mammals | Rat (Rattus norvegicus) | Oral LD50 | 3,820 mg/kg | |
| Mammals | Mouse (Mus musculus) | Oral LD50 | 3,550 mg/kg | |
| Mammals | Rabbit (Oryctolagus cuniculus) | Dermal LD50 | >8,000 mg/kg |
Table 2: Chronic and Sublethal Toxicity of this compound and its Metabolite to Non-Target Organisms
| Organism Group | Species | Compound | Endpoint | Value | Reference(s) |
| Fish | Estuarine/Marine Fish | This compound Sulfoxide | NOAEC | 11,000 µg/L |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the off-target effects of this compound.
Protocol 1: Determination of this compound's Inhibition Constant (Ki) for Succinate Dehydrogenase (SDH) in Non-Target Mitochondria
Objective: To quantify the inhibitory potency of this compound on SDH activity in isolated mitochondria from a non-target organism (e.g., fish liver).
Materials:
-
Fresh tissue from the non-target organism (e.g., fish liver)
-
Mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
SDH assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Succinate solution (substrate)
-
DCIP (2,6-dichlorophenolindophenol) solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (intermediate electron carrier)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Mitochondria Isolation:
-
Homogenize the fresh tissue in ice-cold mitochondria isolation buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend it in a small volume of the same buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
-
-
SDH Activity Assay:
-
In a 96-well plate, add the following to each well:
-
SDH assay buffer
-
A range of succinate concentrations (to determine Km)
-
DCIP solution
-
PMS solution
-
A fixed concentration of mitochondrial protein
-
-
Initiate the reaction by adding the succinate.
-
Immediately measure the decrease in absorbance at 600 nm over time (kinetic mode) at a constant temperature (e.g., 25°C). The rate of DCIP reduction is proportional to SDH activity.
-
-
Inhibition Assay (Determining Ki):
-
Perform the SDH activity assay as described above, but with the inclusion of several fixed concentrations of this compound.
-
For each this compound concentration, vary the succinate concentration.
-
Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.
-
Analyze the data using non-linear regression to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and calculate the inhibition constant (Ki).
-
Protocol 2: Assessment of this compound-Induced Oxidative Stress in Daphnia magna
Objective: To measure biomarkers of oxidative stress in Daphnia magna exposed to this compound.
Materials:
-
Daphnia magna culture
-
This compound stock solution
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Reagents for measuring oxidative stress biomarkers (e.g., commercial kits for Glutathione S-transferase (GST) activity, lipid peroxidation (TBARS assay), and catalase (CAT) activity)
-
Homogenizer
-
Centrifuge
-
Spectrophotometer or fluorometer
Procedure:
-
Exposure:
-
Expose cohorts of Daphnia magna to a range of sublethal concentrations of this compound and a control (culture medium with solvent if applicable) for a defined period (e.g., 48 or 96 hours).
-
-
Sample Preparation:
-
At the end of the exposure period, collect the daphnids, rinse them with clean culture medium, and blot them dry.
-
Homogenize the daphnids in ice-cold PBS or the appropriate buffer for the specific assay.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Biomarker Analysis:
-
GST Activity: Measure the conjugation of glutathione to a substrate (e.g., CDNB) by monitoring the increase in absorbance at a specific wavelength.
-
Lipid Peroxidation (TBARS): Quantify the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances by reacting the sample with thiobarbituric acid (TBA) and measuring the absorbance or fluorescence of the resulting adduct.
-
Catalase Activity: Measure the decomposition of hydrogen peroxide by monitoring the decrease in absorbance at 240 nm.
-
-
Data Analysis:
-
Normalize the biomarker levels to the total protein concentration in each sample.
-
Compare the biomarker levels in the this compound-exposed groups to the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound's off-target effects.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. This compound | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medwinpublisher.org [medwinpublisher.org]
Carboxin-Based Seed Treatment Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Carboxin-based seed treatment experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound-based seed treatment experiments.
Issue 1: Poor or No Seed Germination After Treatment
Possible Causes and Solutions:
| Possible Cause | Observation | Recommended Action |
| Incorrect Dosage | Uniformly poor germination across all treated seeds. | Verify calculations for the this compound concentration. Prepare fresh solutions at the recommended concentration for the specific seed type. |
| Phytotoxicity | Seeds may appear swollen but fail to sprout. The radicle may emerge but appears brown and necrotic. | Use the recommended dosage. Conduct a dose-response experiment to determine the optimal non-phytotoxic concentration for your specific seed lot and species. |
| Uneven Application | Inconsistent germination, with some seeds germinating normally while others fail. | Ensure a homogenous slurry and use a standardized application method (e.g., rotating drum or plastic bag method) for even coating. |
| Seed Viability | Low germination in both treated and control groups. | Test the viability of the seed lot before the experiment using a standard germination test on untreated seeds. |
| Environmental Stress | Poor germination under specific conditions (e.g., low temperature). | Optimize germination conditions (temperature, humidity, light) for the specific plant species. Some studies show this compound can enhance germination under low-temperature stress[1]. |
Issue 2: Stunted Seedling Growth or Abnormal Morphology
Possible Causes and Solutions:
| Possible Cause | Observation | Recommended Action |
| High this compound Concentration | Seedlings are shorter, have smaller leaves, or show root discoloration compared to the control group.[2] | Reduce the this compound concentration. Refer to literature for optimal concentrations for your plant species. |
| Contaminated Water or Equipment | General lack of vigor in seedlings, not necessarily correlated with this compound concentration. | Use distilled or deionized water for slurry preparation and ensure all equipment is thoroughly cleaned before use. |
| Interaction with Other Chemicals | Unexpected adverse effects when this compound is used in combination with other treatments. | Review the compatibility of this compound with other chemicals being used. Conduct a small-scale test to check for synergistic phytotoxic effects. |
Issue 3: Inconsistent or No Fungal Inhibition
Possible Causes and Solutions:
| Possible Cause | Observation | Recommended Action |
| Fungal Resistance | The target fungus grows on or from the treated seeds despite the this compound application. | Test the fungal isolate for resistance to this compound. Consider using a fungicide with a different mode of action. |
| Incorrect Fungicide Spectrum | This compound is ineffective against the specific fungal pathogen. | Confirm that the target pathogen (e.g., Rhizoctonia, Tilletia spp.) is within this compound's spectrum of activity.[3] |
| Insufficient Active Ingredient | Partial or no control of the fungal pathogen. | Ensure the this compound formulation has not expired and has been stored correctly. Verify the concentration of the active ingredient in the treatment slurry. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a systemic fungicide that inhibits the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[3] By blocking this enzyme, this compound disrupts the electron transport chain and the tricarboxylic acid (TCA) cycle, leading to the cessation of energy production and ultimately, fungal cell death.[3]
Q2: What are the typical application rates for this compound seed treatment?
Application rates can vary depending on the crop, target pathogen, and product formulation. Always refer to the product label for specific instructions. However, some general guidelines from research include:
-
Cotton: 4 to 6 g of this compound-thiram per kg of seed.
-
Wheat: Studies have evaluated a range of concentrations, with some noting phytotoxic effects at higher doses.
-
Safflower: A study found that a combination of this compound + Thiram did not negatively affect seedling development.
Q3: Can this compound affect seed germination and seedling vigor?
The effect of this compound on seed germination and seedling vigor can be variable. Some studies report no negative effects on germination and even enhanced seedling emergence under certain conditions. However, other studies have shown that higher concentrations of this compound, sometimes in combination with other fungicides like Thiram, can lead to reduced germination, shorter coleoptiles, and smaller seedlings in some crops like wheat. It is crucial to use the recommended application rate to avoid phytotoxicity.
Q4: What are the visible symptoms of this compound phytotoxicity on seedlings?
Symptoms of phytotoxicity can include stunted growth, reduced root and shoot length, and discoloration of leaves and roots. In severe cases, it can lead to the death of the seedling.
Q5: How can I test for this compound resistance in a fungal isolate?
A common method is the "poisoned food technique." This involves growing the fungal isolate on a culture medium (like Potato Dextrose Agar) amended with different concentrations of this compound. A resistant isolate will show growth at higher concentrations of the fungicide compared to a sensitive isolate.
Data Presentation
Table 1: Effect of this compound-Thiram on Cotton Seedling Health
| Treatment | Seedling Mortality (%) | Alternaria Leaf Spot Intensity (%) | Yield (q/ha) |
| Control (Untreated) | 13.27 | 15.14 | - |
| This compound 37.5% + Thiram 37.5% @ 3.5g/kg | - | 5.22 | - |
| This compound 37.5% + Thiram 37.5% @ 4.5g/kg | 4.0 | 4.11 | 9.65 |
| This compound 75% WP @ 3g/kg | 4.11 | 4.61 | - |
| Thiram 75WS @ 4g/kg | 4.61 | - | - |
Source: Adapted from Field Efficacy of Seed Dressing Fungicides against Seed Borne Diseases of Cotton (2017)
Table 2: Influence of this compound-Thiram on Maize Seed Germination and Vigor
| Treatment | Final Germination Percentage (FGP) | Seedling Length (cm) | Seedling Dry Weight (g) | Vigor Index |
| Control (Untreated) | Lowest | - | - | - |
| This compound-Thiram 2 per thousand | - | - | - | Lowest |
| Imidacloprid 6 g/kg | Highest | - | - | - |
| Imidacloprid 6g + this compound-Thiram 2 per thousand | - | - | Highest | Highest |
Source: Adapted from Effect of treatment by this compound Thiram fungicide and Imidacoloroprid pesticide on some indicators of seed germination and vigor of maize (Zea mays L.) single cross hybrid704
Experimental Protocols
Protocol 1: Laboratory-Scale Slurry Preparation and Seed Treatment
Objective: To prepare a homogenous this compound slurry and apply it uniformly to seeds for experimental purposes.
Materials:
-
This compound formulation (e.g., wettable powder)
-
Distilled water
-
Weighing scale
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Seeds to be treated
-
Durable plastic bags or a small-scale laboratory seed treater
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Calculate Required Amounts: Determine the precise amount of this compound formulation and water needed based on the target application rate (e.g., grams of active ingredient per 100 kg of seed) and the total weight of the seeds to be treated.
-
Water Measurement: Measure the required volume of distilled water and place it in the beaker or flask.
-
This compound Addition: While stirring the water with the magnetic stirrer, slowly add the pre-weighed this compound formulation to create a vortex. This ensures proper mixing and prevents clumping.
-
Homogenization: Continue stirring the slurry for a minimum of 15-20 minutes to ensure a uniform suspension. Visually inspect the slurry to confirm the absence of clumps or sediment.
-
Seed Application (Plastic Bag Method):
-
Weigh the desired amount of seeds and place them in a durable plastic bag.
-
Add the calculated volume of the prepared this compound slurry to the bag.
-
Inflate the bag with air, seal it, and shake vigorously for 2-3 minutes to ensure an even coating on all seeds.
-
-
Drying: Spread the treated seeds in a thin layer on a clean, non-absorbent surface and allow them to air dry completely before planting or storage.
Protocol 2: In Vitro Efficacy Testing of this compound (Poisoned Food Technique)
Objective: To evaluate the inhibitory effect of this compound on the mycelial growth of a target fungus in vitro.
Materials:
-
Pure culture of the target fungus (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
This compound formulation
-
Sterile Petri dishes
-
Sterile cork borer or scalpel
-
Autoclave
-
Incubator
-
Laminar flow hood or sterile workspace
-
PPE
Procedure:
-
Prepare this compound-Amended Media:
-
Prepare PDA medium according to the manufacturer's instructions.
-
Autoclave the medium and allow it to cool to approximately 45-50°C.
-
In a sterile environment, add the appropriate amount of a stock solution of this compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 ppm). Mix thoroughly.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify. Prepare control plates with PDA only.
-
-
Inoculation:
-
From the edge of an actively growing culture of the target fungus, take a mycelial plug of a standard diameter (e.g., 5 mm) using a sterile cork borer or scalpel.
-
Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control PDA plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25 ± 2°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the fungus in the control plates reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each this compound concentration using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where: C = Average diameter of the fungal colony in the control plates. T = Average diameter of the fungal colony in the treated plates.
-
Mandatory Visualizations
Caption: this compound's mechanism of action: Inhibition of Succinate Dehydrogenase (Complex II).
Caption: A typical workflow for evaluating this compound seed treatment efficacy.
Caption: A logical workflow for troubleshooting poor seedling performance in this compound experiments.
References
Carboxin Stability and Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting Carboxin stability and appropriate storage conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
The stability of this compound is primarily influenced by several factors:
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Light: this compound is highly susceptible to degradation upon exposure to light, particularly sunlight.[1][2] Photolysis in aqueous solutions is rapid.[1][2]
-
pH: this compound is generally stable in neutral and acidic aqueous solutions (pH 5 and 7).[1] However, it is not stable in the presence of strong acids and alkalis.
-
Temperature: While specific temperature degradation kinetics are not extensively detailed in the provided results, general storage recommendations suggest keeping this compound in a cool environment. High temperatures can lead to decomposition, emitting toxic fumes.
-
Oxidizing Agents: this compound can be oxidized to this compound sulfoxide and subsequently to this compound sulfone.
Q2: What are the recommended storage conditions for solid this compound?
For solid, crystalline this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry area. Some suppliers recommend storage at room temperature, while others suggest -20°C for long-term stability (up to 3 years).
-
Light: Protect from direct sunlight and other sources of UV radiation.
-
Container: Keep the container tightly closed when not in use.
-
Environment: Store in a well-ventilated, rain-proof place, away from fire or heat sources. It should also be stored out of reach of children and animals and not with food, beverages, or feed.
Q3: How should I store this compound solutions?
The stability of this compound in solution is dependent on the solvent and storage temperature:
-
Solvents: this compound is soluble in solvents such as DMSO, ethanol, acetone, methanol, and ethyl acetate. For in vivo studies, formulations often involve a combination of DMSO, PEG300, Tween 80, and saline.
-
Temperature: For solutions in solvents like DMSO, storage at -20°C is recommended for short-term use (up to 1 month), while -80°C is suitable for long-term storage (up to 6 months).
-
Freeze-Thaw Cycles: To maintain stability, it is advisable to store solutions in single-use aliquots to avoid repeated freezing and thawing.
-
Preparation: If precipitation occurs upon dilution, gentle warming (e.g., to 37°C) and sonication can be used to redissolve the compound. It is recommended to prepare working solutions fresh daily.
Troubleshooting Guide
Issue: I am observing rapid degradation of this compound in my aqueous experimental setup.
-
Potential Cause: Exposure to light.
-
Troubleshooting Step: this compound degrades rapidly in aqueous solutions under simulated sunlight, with a half-life of approximately 1.5 to 1.9 hours. Ensure your experiments are conducted in the dark or under amber light to minimize photolytic degradation. Wrap your experimental vessels in aluminum foil if necessary.
-
-
Potential Cause: High pH.
-
Troubleshooting Step: this compound is unstable in highly alkaline conditions. Check the pH of your solution. If it is strongly basic, this could be the cause of degradation. This compound is stable at pH 5, 7, and 9 at 25°C in the absence of light.
-
-
Potential Cause: Presence of enhancing substances.
-
Troubleshooting Step: The presence of humic and fulvic acids can enhance the photodegradation of this compound. If your experimental medium contains these or similar substances, be aware of their potential to accelerate degradation.
-
Issue: My this compound solution appears cloudy or has precipitated after dilution.
-
Potential Cause: Low temperature or poor solubility in the dilution medium.
-
Troubleshooting Step: Some organic compounds can precipitate when diluted from a high-concentration stock (e.g., in DMSO) into an aqueous buffer. To avoid this, pre-warm both the stock solution and the dilution medium to 37°C before mixing. Gentle sonication can also help to redissolve any precipitate. It is also recommended to add solvents sequentially and ensure the solution is clear before adding the next one.
-
Issue: I am seeing unexpected peaks in my analytical chromatogram when analyzing this compound.
-
Potential Cause: Degradation of this compound.
-
Troubleshooting Step: The primary degradation products of this compound are this compound sulfoxide and oxanilic acid (from photolysis), and aniline (from hydrolysis). In soil and water, it can also form this compound sulfone and hydroxy this compound. Compare the retention times of your unknown peaks with standards of these potential degradants to identify them. Adjust your experimental conditions (e.g., protect from light, control pH) to minimize their formation.
-
Quantitative Data on this compound Stability
| Parameter | Condition | Half-life | Reference |
| Photolysis | Aqueous solution, simulated sunlight | 1.9 hours | |
| Distilled water, photolysis | ~1.5 hours | ||
| Hydrolysis | pH 5, 7, and 9 at 25°C | Stable | |
| Aquatic Metabolism | Aerobic conditions | 34 days | |
| Anaerobic conditions | 239 days | ||
| Soil Metabolism | Aerobic conditions | ~1.25 - 3 days |
Experimental Protocols
General Protocol for Assessing Photostability of this compound in Aqueous Solution
This protocol is a general guideline based on ICH Q1B recommendations for photostability testing.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, methanol).
-
Prepare the final test solutions by diluting the stock solution in the desired aqueous buffer (e.g., pH 5, 7, and 9). The final concentration should be accurately known and within the linear range of the analytical method.
-
-
Sample Exposure:
-
Divide the test solutions into two sets of transparent containers (e.g., quartz cuvettes or vials).
-
Wrap one set of containers completely in aluminum foil to serve as dark controls.
-
Place both sets of samples in a photostability chamber equipped with a light source that provides a combination of cool white fluorescent and near-ultraviolet lamps. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.
-
Maintain a constant temperature during the experiment (e.g., 25°C).
-
-
Sampling:
-
Withdraw aliquots from both the exposed and dark control samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Analysis:
-
Analyze the concentration of this compound in each aliquot using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The mobile phase and column conditions should be optimized to separate this compound from its potential photodegradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples.
-
Determine the rate of degradation and the photolytic half-life of this compound under the specified conditions.
-
Visualizing this compound Degradation Pathways
The following diagrams illustrate the key degradation pathways of this compound.
Caption: Photodegradation pathway of this compound in the presence of sunlight.
Caption: Alkaline hydrolysis pathway of this compound leading to the formation of aniline.
Caption: Aerobic metabolic pathway of this compound in soil and water.
References
Technical Support Center: Addressing Carboxin Cardiotoxicity in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cardiotoxicity of Carboxin. The information is tailored for scientists and drug development professionals working with various research models.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: this compound's primary cardiotoxic effect stems from its inhibition of mitochondrial Complex II, also known as succinate dehydrogenase (SDH).[1][2] This inhibition disrupts the electron transport chain, leading to a cascade of detrimental effects, including:
-
Reduced ATP Production: Impaired mitochondrial respiration leads to decreased cellular energy supply, which is critical for cardiomyocyte function.[1]
-
Increased Oxidative Stress: The blockage of the electron transport chain results in the accumulation of reactive oxygen species (ROS).[1][3]
-
Mitochondrial Damage: Elevated ROS levels can damage mitochondrial components, further compromising their function.
-
Induction of Apoptosis: In some contexts, the cellular stress caused by mitochondrial dysfunction can trigger programmed cell death (apoptosis).
Q2: In which research models has this compound cardiotoxicity been predominantly studied?
A2: The majority of published research on this compound-induced cardiotoxicity has been conducted using zebrafish embryos. This model is favored for its rapid development, optical transparency (allowing for in vivo imaging of cardiac function), and genetic tractability. While this compound has been shown to inhibit succinate dehydrogenase in mammalian heart mitochondria, detailed in vivo studies on its cardiotoxic effects in mammalian models like rats or mice are limited in the public domain.
Q3: What are the typical phenotypic changes observed in zebrafish embryos exposed to this compound?
A3: Zebrafish embryos exposed to this compound exhibit a range of cardiotoxic phenotypes, including:
-
Pericardial Edema: Fluid accumulation around the heart.
-
Reduced Heart Rate (Bradycardia).
-
Arrhythmias.
-
Impaired Blood Circulation.
-
Morphological Abnormalities: Such as an elongated heart tube and reduced heart size.
-
Decreased Myocardial Cell Proliferation.
Q4: Does this compound induce apoptosis in cardiomyocytes?
A4: Studies in zebrafish embryos suggest that this compound exposure can inhibit myocardial cell proliferation but may not necessarily cause a significant increase in apoptosis of cardiomyocytes, as determined by TUNEL staining. However, it is crucial to assess apoptosis in your specific experimental model and conditions, as the response may vary.
Q5: What is the reported oral LD50 for this compound in rats?
A5: The oral LD50 for this compound in rats is reported to be 3820 mg/kg.
II. Troubleshooting Guides
This section provides guidance on common issues encountered during the investigation of this compound-induced cardiotoxicity.
Troubleshooting Inconsistent Results in Zebrafish Cardiotoxicity Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in heart rate or morphology between embryos in the same treatment group. | Inconsistent this compound concentration in the embryo medium. Uneven developmental staging of embryos. Genetic variability in the zebrafish line. | Ensure thorough mixing of this compound stock solution into the embryo medium. Use a vortex or sonicator for poorly soluble compounds. Synchronize embryo collection and staging carefully before exposure. Use a genetically stable and well-characterized zebrafish line. |
| No observable cardiotoxic effects at expected concentrations. | Degradation of this compound in the experimental setup. Incorrect preparation of the dosing solution. Embryos are past the sensitive developmental window for cardiotoxicity. | Prepare fresh this compound solutions for each experiment. Protect stock solutions from light and store at the recommended temperature. Verify the final concentration of this compound in the medium using an appropriate analytical method (e.g., HPLC). Initiate exposure at an early developmental stage (e.g., 4-6 hours post-fertilization) when the heart is developing. |
| High mortality in control groups. | Poor water quality (e.g., contamination, incorrect pH, temperature fluctuations). Fungal or bacterial contamination. Physical stress to the embryos during handling. | Use high-purity water (e.g., E3 medium) and maintain optimal water quality parameters. Add a fungicide/antibiotic (e.g., methylene blue) to the embryo medium, but be aware of its potential to interfere with some assays. Handle embryos gently and minimize physical stress. |
Troubleshooting Mitochondrial Function Assays in Cardiomyocytes
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in distinguishing between direct mitochondrial inhibition and secondary cellular effects. | The observed phenotype (e.g., apoptosis) could be a downstream consequence of energy depletion rather than a direct effect of this compound on apoptotic signaling pathways. | Perform time-course experiments to establish the temporal relationship between mitochondrial dysfunction and other cellular events. Measure mitochondrial function (e.g., oxygen consumption rate, ATP levels) at early time points before secondary effects are expected to occur. Use specific inhibitors of downstream pathways to see if they rescue the phenotype. |
| Inconsistent results in mitochondrial complex II (SDH) activity assays. | Improper isolation of mitochondria, leading to contamination or damage. Substrate or inhibitor degradation. Incorrect protein concentration determination. | Use a validated protocol for mitochondrial isolation from your specific cell or tissue type. Ensure the purity and integrity of isolated mitochondria. Prepare fresh substrate and inhibitor solutions for each experiment. Use a reliable protein quantification method (e.g., BCA assay) to normalize the activity. |
| High background noise in ROS detection assays. | Autofluorescence of the cells or treatment compounds. Phototoxicity from the fluorescent probe. Non-specific probe oxidation. | Include an unstained control and a vehicle-treated control to assess background fluorescence. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity. Use multiple ROS probes that detect different reactive species to confirm the findings. Include a positive control (e.g., H2O2) and a negative control (e.g., an antioxidant like N-acetylcysteine) to validate the assay. |
III. Experimental Protocols
Assessment of Myocardial Cell Proliferation and Apoptosis (TUNEL Assay)
This protocol is adapted for whole-mount zebrafish embryos but can be modified for tissue sections.
Materials:
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Zebrafish embryos
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate Buffered Saline (PBS)
-
Proteinase K
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Expose zebrafish embryos to the desired concentrations of this compound at the appropriate developmental stage.
-
At the desired time point, fix the embryos in 4% PFA overnight at 4°C.
-
Wash the embryos three times in PBS for 5 minutes each.
-
Permeabilize the embryos by incubating with Proteinase K (10 µg/mL in PBS) for a duration optimized for the embryonic stage.
-
Wash again with PBS.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA in apoptotic cells.
-
Counterstain the nuclei with DAPI.
-
Mount the embryos and visualize them under a fluorescence microscope.
-
Quantify the number of TUNEL-positive cells in the heart region.
Measurement of Reactive Oxygen Species (ROS) in Cardiomyocytes
This protocol describes a general method using a fluorescent ROS indicator.
Materials:
-
Cardiomyocytes (primary culture or cell line)
-
This compound
-
Fluorescent ROS indicator (e.g., CellROX™ Green Reagent, DCFDA)
-
Culture medium
-
Fluorescence plate reader or microscope
Procedure:
-
Plate cardiomyocytes in a suitable format (e.g., 96-well plate).
-
Treat the cells with the desired concentrations of this compound for the specified duration.
-
Include positive (e.g., H2O2) and negative (e.g., N-acetylcysteine) controls.
-
Wash the cells with pre-warmed PBS.
-
Load the cells with the fluorescent ROS indicator according to the manufacturer's protocol.
-
Incubate for the recommended time, protected from light.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
Mitochondrial Complex II (Succinate Dehydrogenase) Activity Assay
This protocol provides a general workflow for measuring Complex II activity. It is recommended to use a commercially available kit for optimized reagents and detailed instructions.
Materials:
-
Isolated mitochondria from heart tissue or cardiomyocytes
-
Mitochondrial Complex II Activity Assay Kit
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from your sample using a standard differential centrifugation protocol.
-
Determine the protein concentration of the mitochondrial preparation.
-
Follow the instructions provided with the commercial assay kit. This typically involves:
-
Preparing the reaction mixture containing a specific substrate for Complex II and a chromogenic or fluorogenic probe.
-
Adding the isolated mitochondria to the reaction mixture.
-
Monitoring the change in absorbance or fluorescence over time at the specified wavelength.
-
Calculating the enzyme activity based on the rate of substrate conversion.
-
It is crucial to include a sample treated with a specific Complex II inhibitor (like this compound itself or thenoyltrifluoroacetone) to determine the specific activity.
-
IV. Quantitative Data Summary
The following tables summarize quantitative data from zebrafish cardiotoxicity studies. Note that these values may vary depending on the specific experimental conditions.
Table 1: Effects of this compound on Cardiac Morphology in Zebrafish Embryos
| This compound Concentration (mg/L) | Observation Time (hpf) | Pericardial Edema | Heart Looping |
| 0 (Control) | 72 | Normal | Normal |
| 0.5 | 72 | Mild | Normal |
| 1.0 | 72 | Moderate | Abnormal |
| 1.5 | 72 | Severe | Linear heart tube |
| 2.0 | 72 | Severe | Linear heart tube |
hpf: hours post-fertilization
Table 2: Effects of this compound on Cardiac Gene Expression in Zebrafish Embryos
| Gene | This compound Concentration (mg/L) | Observation Time (hpf) | Fold Change (relative to control) |
| vmhc (ventricular myosin heavy chain) | 1.75 | 96 | Decreased |
| nppa (natriuretic peptide precursor A) | 1.75 | 96 | Decreased |
| myh6 (myosin, heavy chain 6, cardiac muscle, alpha) | 1.75 | 96 | Decreased |
| gata4 (GATA binding protein 4) | 1.75 | 96 | Decreased |
| nkx2.5 (NK2 homeobox 5) | 1.75 | 96 | Decreased |
| tbx2b (T-box transcription factor 2b) | 1.75 | 96 | Decreased |
Data is qualitative ("Decreased") as specific fold-change values were not consistently reported in the reviewed literature.
V. Visualizations
Signaling Pathway of this compound-Induced Cardiotoxicity
Caption: Proposed signaling pathway of this compound-induced cardiotoxicity.
Experimental Workflow for Assessing this compound Cardiotoxicity in Zebrafish
Caption: Experimental workflow for assessing this compound cardiotoxicity.
References
- 1. This compound: mechanism of action, applications and cardiotoxicity_Chemicalbook [chemicalbook.com]
- 2. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound can induce cardiotoxicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carboxin's Impact on Environmental Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carboxin. The information is designed to address specific issues encountered during experimental analysis of environmental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation products in the environment?
A1: this compound is a systemic anilide fungicide used as a seed treatment to control fungal diseases on various crops.[1][2] In the environment, this compound primarily degrades through oxidation to this compound sulfoxide and further to this compound sulfone.[1][3] This degradation can occur in soil, water, and within plants.[3]
Q2: What are the main factors influencing the degradation rate of this compound in soil and water?
A2: The degradation rate of this compound is influenced by several factors:
-
Soil Properties: Soil organic carbon content generally has a positive influence on degradation. Soil properties like cation exchange capacity and specific surface area can also affect transformation rates.
-
pH: this compound is relatively stable to hydrolysis at pH 5, 7, and 9. However, the rate of hydrolysis for many pesticides can be pH-dependent.
-
Microbial Activity: Biotic degradation by microorganisms, such as Pseudomonas aeruginosa, plays a significant role in metabolizing this compound.
-
Sunlight (Photolysis): this compound is susceptible to rapid photolysis in water, with a reported half-life of approximately 1.5 hours under laboratory conditions.
-
Temperature: Higher temperatures generally increase the rate of microbial degradation and chemical hydrolysis.
Q3: What are the known toxicological effects of this compound and its primary metabolite, this compound sulfoxide?
A3: this compound is classified as slightly toxic (Toxicity Category III). Acute exposure can cause symptoms like vomiting and headache. It is highly toxic to fish but practically nontoxic to freshwater invertebrates and bees. Its main breakdown product, this compound sulfoxide (also known as oxythis compound), has an oral LD50 of 2000 mg/kg in rats.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Peak Tailing for this compound or its Metabolites
-
Potential Cause 1: Secondary Interactions with Residual Silanols.
-
Solution: Acidic mobile phases can protonate residual silanols on the column packing, leading to interactions with basic analytes. Try lowering the mobile phase pH to reduce these interactions. Adding a silanol-suppressing agent like triethylamine to the mobile phase can also be effective.
-
-
Potential Cause 2: Column Contamination or Degradation.
-
Solution: Sample matrix components can accumulate on the column frit or packing material, causing peak distortion. Flush the column with a strong solvent. If tailing persists and is observed for all analytes, the column may be degraded and require replacement. Using a guard column can help protect the analytical column.
-
-
Potential Cause 3: Mass or Volume Overload.
-
Solution: Injecting a sample that is too concentrated or too large in volume can lead to peak tailing. Dilute the sample or reduce the injection volume to see if peak shape improves.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue: Matrix Effects (Signal Enhancement or Suppression)
-
Potential Cause 1: Active Sites in the GC Inlet.
-
Solution: Co-extracted matrix components can block active sites in the injector liner, leading to a "matrix-induced enhancement" of the analyte signal. Conversely, some matrix components can suppress the signal. Using matrix-matched standards for calibration is a common and effective way to compensate for these effects.
-
-
Potential Cause 2: Incomplete Derivatization (if applicable).
-
Solution: If derivatization is used to improve the volatility of this compound or its metabolites, incomplete reactions can lead to poor peak shape and inaccurate quantification. Optimize derivatization conditions (reagent concentration, temperature, and time).
-
-
Potential Cause 3: Contamination of the Ion Source.
-
Solution: Non-volatile matrix components can contaminate the MS ion source, leading to signal suppression and increased background noise. Regular cleaning of the ion source is crucial when analyzing complex environmental samples.
-
Data Presentation
Table 1: Environmental Fate and Toxicity of this compound and its Metabolites
| Parameter | This compound | This compound Sulfoxide | This compound Sulfone | Reference |
| Oral LD50 (rat) | 3820 mg/kg | 2000 mg/kg | - | |
| 96-hour LC50 (Rainbow Trout) | >0.1 mg/L | - | - | |
| Soil Half-life (aerobic) | ~3 days | - | - | |
| Water Photolysis Half-life | ~1.5 hours | - | - | |
| Hydrolysis Stability | Stable at pH 5, 7, 9 | - | - |
Experimental Protocols
Protocol 1: Extraction of this compound from Soil Samples
This protocol is a generalized procedure based on common solvent extraction methods.
-
Sample Preparation: Air-dry the soil sample at ambient temperature and sieve through a 2 mm mesh to remove large debris.
-
Weighing: Accurately weigh 10-20 g of the prepared soil into a centrifuge tube.
-
Fortification (for recovery studies): Spike the sample with a known concentration of this compound standard solution.
-
Extraction: a. Add 20-40 mL of a suitable organic solvent (e.g., acetone, ethyl acetate, or a mixture) to the centrifuge tube. b. Shake vigorously for 30 minutes on a mechanical shaker. c. Centrifuge the sample at a sufficient speed to separate the soil and supernatant. d. Carefully decant the supernatant into a clean flask.
-
Repeat Extraction: Repeat the extraction process (step 4) with a fresh portion of solvent to ensure complete extraction.
-
Concentration: Combine the extracts and concentrate them using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Redissolve the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., acetonitrile or mobile phase for HPLC).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.
Protocol 2: HPLC-UV Analysis of this compound
This protocol provides a starting point for developing an HPLC-UV method for this compound analysis.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water is a common starting point. The exact ratio should be optimized for best separation. For example, start with 60:40 (v/v) acetonitrile:water. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor the absorbance at a wavelength where this compound has maximum absorbance (this may need to be determined by running a UV scan of a standard).
-
Quantification: Create a calibration curve using a series of this compound standards of known concentrations.
Mandatory Visualizations
Caption: Environmental degradation pathway of this compound.
Caption: General workflow for this compound analysis in soil.
Caption: Mechanism of this compound's inhibition of succinate dehydrogenase.
References
Validation & Comparative
A Comparative Guide to Carboxin and New Generation SDHI Fungicides
Introduction
Succinate dehydrogenase inhibitors (SDHIs) are a crucial class of fungicides that play a significant role in modern agriculture by controlling a wide range of fungal pathogens. Their mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain, which disrupts the fungus's energy supply. This guide provides a detailed comparison between the first-generation SDHI, Carboxin, and the new generation of SDHI fungicides, offering insights into their performance, spectrum of activity, and the experimental protocols used for their evaluation.
This compound, first introduced in the 1960s, was a pioneering systemic fungicide.[1] Its activity is primarily limited to Basidiomycete fungi, making it effective against diseases like smuts and bunts in cereals and Rhizoctonia spp.[1] The newer generation of SDHIs, which includes a diverse range of chemical groups, offers a much broader spectrum of control against numerous fungal pathogens across various crops.[2]
Mechanism of Action
Both this compound and the new generation SDHI fungicides share a common target: the succinate dehydrogenase (SDH) enzyme. This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, where it oxidizes succinate to fumarate. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons to ubiquinone, thereby inhibiting mitochondrial respiration and leading to the cessation of fungal growth.
Despite this common mechanism, variations in the chemical structure of different SDHI fungicides can lead to different binding affinities and efficacy against fungal strains with specific mutations in the SDH enzyme subunits (SdhB, SdhC, and SdhD), which is the primary mechanism of resistance.
Caption: Mechanism of SDHI Fungicides.
Performance Comparison
The primary distinction between this compound and the new generation of SDHI fungicides lies in their spectrum of activity and efficacy. This compound's use is largely confined to seed treatments for the control of a narrow range of pathogens. In contrast, newer SDHIs like boscalid, fluxapyroxad, penthiopyrad, and pydiflumetofen have broad-spectrum activity against a wide array of fungal diseases in various crops, and they are used for both foliar and seed applications.
Quantitative data, typically presented as the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC), is used to compare the efficacy of fungicides. Lower EC50 or MIC values indicate higher efficacy.
Table 1: General Spectrum of Activity
| Fungicide Class | Examples | Primary Spectrum of Activity | Common Applications |
| First Generation SDHI | This compound, Oxythis compound | Narrow: Primarily Basidiomycetes (e.g., Ustilago spp., Tilletia spp., Rhizoctonia spp.) | Seed treatment for cereals and cotton |
| New Generation SDHIs | Boscalid, Fluxapyroxad, Penthiopyrad, Isopyrazam, Fluopyram, Bixafen, Pydiflumetofen | Broad: Ascomycetes, Deuteromycetes, and some Basidiomycetes (e.g., Botrytis cinerea, Alternaria spp., Powdery mildews, Rusts) | Foliar spray and seed treatment for a wide range of crops including fruits, vegetables, and cereals |
Table 2: Comparative Efficacy (EC50/MIC in µg/mL) of SDHI Fungicides against Selected Pathogens
| Pathogen | This compound | Boscalid | Fluopyram | Fluxapyroxad | Penthiopyrad | Reference |
| Ustilago nuda | Fungistatic at ≥1, Fungicidal at 0.03-1 | - | - | - | - | |
| Ustilago maydis | Effective (complete inhibition at all tested concentrations) | - | - | - | - | |
| Rhizoctonia solani | MIC: 5000 | - | - | - | - | |
| Botrytis cinerea | MIC: >100 | 0.01 to >100 | <0.01 to >100 | <0.01 to 4.19 | <0.01 to 59.65 | |
| Alternaria solani | - | 0.33 (mean) | 0.31 (mean) | - | 0.38 (mean) |
Note: Direct comparative studies with this compound and new generation SDHIs for many pathogens are limited. The provided data is synthesized from multiple sources and methodologies may vary.
Fungicide Resistance
A significant concern with the use of SDHI fungicides is the development of resistance in fungal populations. Resistance typically arises from point mutations in the genes encoding the subunits of the SDH enzyme, which reduces the binding affinity of the fungicide. Widespread resistance to this compound has been reported. While newer SDHIs are potent, resistance has also emerged in various pathogens against these compounds, often exhibiting cross-resistance patterns where resistance to one SDHI confers resistance to others. The degree of cross-resistance can vary depending on the specific mutation and the chemical structure of the SDHI.
Experimental Protocols
To evaluate and compare the efficacy of fungicides like this compound and new generation SDHIs, standardized laboratory assays are employed. The following are detailed protocols for two common methods.
Mycelial Growth Inhibition Assay
This assay determines the concentration of a fungicide required to inhibit the vegetative growth of a fungus.
1. Preparation of Fungicide Stock Solutions:
-
Dissolve the technical grade fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Prepare a series of dilutions from the stock solution to be used for amending the growth medium.
2. Preparation of Fungicide-Amended Media:
-
Prepare a suitable growth medium for the target fungus (e.g., Potato Dextrose Agar - PDA).
-
Autoclave the medium and allow it to cool to approximately 50-55°C in a water bath.
-
Add the appropriate volume of the fungicide stock or dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.
-
Swirl the flasks gently to ensure thorough mixing and pour the amended agar into sterile Petri dishes.
3. Inoculation:
-
From the margin of an actively growing culture of the target fungus, cut 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
4. Incubation:
-
Incubate the plates at the optimal temperature for the growth of the target fungus in the dark.
5. Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant portion of the plate's diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony on the control plate and 'dt' is the average diameter of the colony on the treated plate.
-
Plot the percentage of inhibition against the logarithm of the fungicide concentration and use probit analysis or non-linear regression to determine the EC50 value.
Spore Germination Assay
This assay assesses the effect of a fungicide on the germination of fungal spores.
1. Spore Suspension Preparation:
-
Grow the target fungus on a suitable medium to induce sporulation.
-
Harvest the spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile glass rod.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the concentration of the spore suspension to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
2. Assay Setup:
-
Prepare a series of fungicide dilutions in a suitable liquid medium or sterile water.
-
In the wells of a microtiter plate or on a glass slide, mix a small volume of the spore suspension with an equal volume of the fungicide dilution. Include a control with no fungicide.
3. Incubation:
-
Incubate the plates or slides in a humid chamber at the optimal temperature for spore germination for a sufficient period (e.g., 12-24 hours).
4. Microscopic Examination:
-
After incubation, add a drop of a lactophenol cotton blue stain to stop further germination and aid visualization.
-
Observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.
5. Data Analysis:
-
Calculate the percentage of spore germination for each treatment and the control.
-
Determine the percentage of inhibition of spore germination relative to the control.
-
Calculate the EC50 value as described for the mycelial growth inhibition assay.
Caption: Experimental Workflow for Fungicide Efficacy Testing.
Conclusion
This compound, as the first-generation SDHI, was a landmark in the development of systemic fungicides, though its application is limited by a narrow activity spectrum. The new generation of SDHI fungicides represents a significant advancement, offering broad-spectrum control over a multitude of fungal pathogens. However, the efficacy of these newer compounds is threatened by the development of resistance. Therefore, a thorough understanding of their comparative performance, guided by robust experimental data, is essential for their effective and sustainable use in integrated pest management strategies. Researchers and drug development professionals must continue to monitor resistance and develop new active ingredients and management strategies to prolong the utility of this important class of fungicides.
References
A Comparative Guide to Carboxin's Specificity for Succinate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Carboxin's specificity for its primary target, succinate dehydrogenase (SDH), also known as mitochondrial complex II. We will explore its performance relative to other well-known SDH inhibitors, presenting supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Introduction to this compound and Succinate Dehydrogenase
This compound was one of the first systemic fungicides developed, exhibiting a narrow spectrum of activity. Its primary mechanism of action is the highly specific inhibition of succinate dehydrogenase (SDH), a crucial enzyme complex embedded in the inner mitochondrial membrane. SDH is unique as it participates in both the citric acid cycle (Krebs cycle) and the electron transport chain, catalyzing the oxidation of succinate to fumarate and transferring electrons to the ubiquinone pool. By inhibiting SDH, this compound effectively disrupts cellular respiration and energy production in susceptible fungi.
Mechanism of Action: Targeting the Ubiquinone Binding Site
This compound and other carboxamide fungicides act by binding to the ubiquinone (Coenzyme Q) reduction site (Qp site) of the SDH complex. This binding pocket is formed by subunits SDHB, SDHC, and SDHD. By occupying this site, this compound physically blocks the natural substrate, ubiquinone, from binding and accepting electrons from the reduced FAD cofactor in the SDHA subunit. This interruption of the electron flow leads to a halt in the citric acid cycle and a severe reduction in ATP synthesis, ultimately resulting in fungal cell death.
dot
Caption: Inhibition of Succinate Dehydrogenase by this compound.
Comparative Inhibitory Activity
To objectively assess this compound's specificity, we compare its inhibitory potency (IC50 and Ki values) against SDH with that of other well-characterized inhibitors. The inhibitors are categorized based on their binding site on the SDH complex.
Table 1: Comparison of IC50 and Ki Values of Succinate Dehydrogenase Inhibitors
| Inhibitor | Class | Binding Site | Target Organism/System | IC50 | Ki | Reference |
| This compound | Carboxamide | Ubiquinone (Qp) site | Bovine heart mitochondria | 1.1 µM | - | [1] |
| Ustilago maydis (fungus) | - | - | [2] | |||
| Boscalid | Carboxamide | Ubiquinone (Qp) site | Homo sapiens | 4.8 µM | - | [3] |
| Botrytis cinerea (fungus) | 0.02-0.09 µg/mL | - | ||||
| Flutolanil | Carboxamide | Ubiquinone (Qp) site | Rhizoctonia solani (fungus) | - | - | |
| Atpenin A5 | Pyridinone | Ubiquinone (Qp) site | Bovine heart mitochondria | 5.5 nM | 1.9 nM | [1] |
| Human | 3.7 nM | - | [4] | |||
| Nematode | 12 nM | - | ||||
| Thenoyltrifluoroacetone (TTFA) | Chelator | Ubiquinone (Qp) site | Bovine heart mitochondria | 5.8 µM | - | |
| Porcine liver carboxylesterase | 0.54 µM | 0.61 µM | ||||
| Malonate | Succinate Analog | Succinate binding site | Rat brain mitochondria | - | 0.75 mM | |
| 3-Nitropropionic acid (3-NP) | Succinate Analog | Succinate binding site | Irreversible inhibitor | - | - |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature) and the source of the enzyme.
Off-Target Effects and Specificity
An ideal inhibitor exhibits high affinity for its intended target with minimal interaction with other proteins. While this compound is considered highly specific for SDH, some related inhibitors have known off-target effects.
-
This compound : There is limited specific data from proteome-wide studies on the off-target binding profile of this compound. Its low mammalian toxicity suggests a high degree of specificity for the fungal SDH enzyme. However, the absence of comprehensive screening data means potential off-target interactions cannot be entirely ruled out.
-
Thenoyltrifluoroacetone (TTFA) : Besides being a potent inhibitor of SDH, TTFA has been shown to non-competitively inhibit purified porcine liver carboxylesterase with a Ki of 0.61 µM. This off-target activity highlights the importance of validating inhibitor specificity in the context of the experimental system.
-
Other SDHIs : Fungicides like Boscalid and Bixafen have been shown to inhibit human SDH, raising concerns about their selectivity.
Experimental Protocols
The following is a generalized protocol for determining the activity of succinate dehydrogenase and assessing the inhibitory effects of compounds like this compound. This method is based on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which can be monitored spectrophotometrically.
Objective: To measure the activity of SDH in isolated mitochondria and determine the IC50 of an inhibitor.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Succinate solution (substrate)
-
DCPIP solution (electron acceptor)
-
Phenazine methosulfate (PMS) (electron carrier, optional)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixtures. A typical reaction mixture (200 µL final volume) contains:
-
Assay Buffer
-
Mitochondrial suspension (e.g., 10-50 µg of protein)
-
DCPIP
-
PMS (if used)
-
Inhibitor at various concentrations (for IC50 determination) or vehicle control (e.g., DMSO).
-
-
Initiation of the Reaction: Add the succinate solution to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the plate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes). The reduction of DCPIP leads to a loss of its blue color.
-
Data Analysis:
-
Calculate the initial rate of the reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
dot
Caption: Experimental workflow for SDH inhibition assay.
Conclusion
The available data strongly support the high specificity of this compound for succinate dehydrogenase, particularly at its ubiquinone binding site. When compared to other SDH inhibitors, this compound demonstrates potent activity, although some newer compounds like Atpenin A5 show significantly higher potency in nanomolar ranges. The off-target profile of this compound appears favorable, though a lack of comprehensive proteomic screening warrants further investigation. The provided experimental protocol offers a robust framework for researchers to independently validate the specificity and potency of this compound and other inhibitors in their specific experimental models. This guide serves as a valuable resource for the rational selection and application of SDH inhibitors in research and drug development.
References
- 1. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furan carboxamide fungicides: structure-activity relationships with the succinate dehydrogenase complex in mitochondria from a wild-type strain and a this compound-resistant mutant strain of Ustilago maydis [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
Carboxin's Enzymatic Cross-Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a molecule is paramount. This guide provides a comparative analysis of Carboxin's interaction with its primary enzyme target and other key cellular enzymes, presenting available experimental data and methodologies to facilitate further research and development.
This compound, a systemic fungicide, primarily targets succinate dehydrogenase (SDH) , also known as mitochondrial complex II , a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Its mode of action involves binding to the quinone reduction site (Q-site) of the SDH complex, thereby inhibiting its activity and disrupting cellular respiration in target fungi. While this compound is recognized for its high affinity for SDH, questions regarding its cross-reactivity with other enzymes, particularly other mitochondrial complexes, are critical for a comprehensive understanding of its biological effects.
Quantitative Comparison of Enzyme Inhibition
The following table summarizes the available quantitative data on the inhibitory activity of this compound against its primary target and other mitochondrial respiratory chain complexes. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Enzyme Target | Common Name | This compound IC50 | Reference |
| Succinate Dehydrogenase | Mitochondrial Complex II | 1.1 µM | [1] |
| NADH Dehydrogenase | Mitochondrial Complex I | No significant inhibition reported | |
| Cytochrome bc1 Complex | Mitochondrial Complex III | No significant inhibition reported | |
| Cytochrome c Oxidase | Mitochondrial Complex IV | No significant inhibition reported | |
| ATP Synthase | Mitochondrial Complex V | No significant inhibition reported |
Note: While some sources suggest this compound may inhibit mitochondrial complex III, the majority of scientific literature and quantitative data point towards a high degree of selectivity for complex II. Further direct comparative studies are needed to definitively resolve this discrepancy.
Signaling Pathway and Experimental Workflow
To visually represent the established mechanism of this compound and a typical workflow for assessing enzyme cross-reactivity, the following diagrams are provided.
Experimental Protocols
The determination of this compound's cross-reactivity involves specific assays for each of the mitochondrial respiratory chain complexes. Below are detailed methodologies for these key experiments.
Succinate Dehydrogenase (Complex II) Activity Assay
This assay measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), by SDH.
-
Principle: SDH oxidizes succinate to fumarate and reduces ubiquinone. In this assay, the electrons are transferred to DCIP, causing a measurable decrease in absorbance at 600 nm.
-
Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5)
-
Substrate: 10 mM potassium succinate
-
Electron Acceptor: 90 µM DCIP
-
Mitochondrial preparation (source of SDH)
-
This compound solutions of varying concentrations
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, mitochondrial preparation, and this compound solution.
-
Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the succinate and DCIP solution.
-
Immediately measure the absorbance at 600 nm in a kinetic mode for a set duration (e.g., 5-10 minutes).
-
The rate of decrease in absorbance is proportional to the SDH activity.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
NADH Dehydrogenase (Complex I) Activity Assay
This assay typically measures the oxidation of NADH.
-
Principle: Complex I catalyzes the oxidation of NADH to NAD+ and the reduction of ubiquinone. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.2)
-
Substrate: NADH
-
Electron Acceptor: Ubiquinone analogue (e.g., decylubiquinone)
-
Mitochondrial preparation
-
This compound solutions
-
-
Procedure:
-
Similar to the Complex II assay, incubate the mitochondrial preparation with this compound.
-
Initiate the reaction by adding NADH and the ubiquinone analogue.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation to determine Complex I activity and subsequently the IC50 for this compound.
-
Cytochrome bc1 Complex (Complex III) Activity Assay
This assay measures the reduction of cytochrome c.
-
Principle: Complex III transfers electrons from ubiquinol to cytochrome c. The reduction of cytochrome c is monitored by an increase in absorbance at 550 nm.
-
Reagents:
-
Assay Buffer
-
Substrate: Reduced ubiquinone analogue (e.g., decylubiquinol)
-
Electron Acceptor: Oxidized cytochrome c
-
Mitochondrial preparation
-
This compound solutions
-
-
Procedure:
-
Follow a similar incubation procedure with the mitochondrial sample and this compound.
-
Start the reaction by adding the reduced ubiquinone analogue and cytochrome c.
-
Measure the increase in absorbance at 550 nm to determine the rate of cytochrome c reduction.
-
Calculate the IC50 value for this compound.
-
Cytochrome c Oxidase (Complex IV) Activity Assay
This assay measures the oxidation of reduced cytochrome c.
-
Principle: Complex IV catalyzes the oxidation of reduced cytochrome c by molecular oxygen. The oxidation of cytochrome c is followed by a decrease in absorbance at 550 nm.
-
Reagents:
-
Assay Buffer
-
Substrate: Reduced cytochrome c
-
Mitochondrial preparation
-
This compound solutions
-
-
Procedure:
-
Incubate the mitochondrial preparation with this compound.
-
Initiate the reaction by adding reduced cytochrome c.
-
Monitor the decrease in absorbance at 550 nm.
-
Determine the rate of cytochrome c oxidation to calculate Complex IV activity and the IC50 for this compound.
-
ATP Synthase (Complex V) Activity Assay
This assay measures the ATP hydrolysis (ATPase) activity of the F1 subunit.
-
Principle: In the reverse reaction, ATP synthase hydrolyzes ATP to ADP and inorganic phosphate. This reaction can be coupled to the oxidation of NADH through a series of enzymatic reactions, which is monitored at 340 nm.
-
Reagents:
-
Assay Buffer
-
Substrate: ATP
-
Coupling enzymes (e.g., pyruvate kinase, lactate dehydrogenase)
-
NADH
-
Mitochondrial preparation
-
This compound solutions
-
-
Procedure:
-
Incubate the mitochondrial preparation with this compound.
-
Add the assay mixture containing all reagents except ATP.
-
Initiate the reaction by adding ATP.
-
Measure the decrease in absorbance at 340 nm.
-
The rate of NADH oxidation is proportional to the ATPase activity of Complex V. Calculate the IC50 for this compound.
-
Conclusion
References
A Comparative Guide to Carboxin and Boscalid in Fungal Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicides Carboxin and Boscalid, focusing on their performance, mechanisms of action, and the experimental data supporting their efficacy. Both fungicides are prominent members of the succinate dehydrogenase inhibitor (SDHI) class, crucial for managing a wide range of fungal pathogens in agriculture.
At a Glance: this compound vs. Boscalid
| Feature | This compound | Boscalid |
| Class | Succinate Dehydrogenase Inhibitor (SDHI) | Succinate Dehydrogenase Inhibitor (SDHI) |
| Spectrum of Activity | Narrow-spectrum | Broad-spectrum |
| Primary Use | Seed treatment | Foliar application |
| Systemicity | Systemic | Systemic with translaminar movement |
| Target Pathogen Group | Primarily Basidiomycetes | Ascomycetes, Deuteromycetes, and some Basidiomycetes |
| Key Target Fungi | Ustilago spp. (smuts), Tilletia spp. (bunts), Rhizoctonia spp. | Alternaria spp., Botrytis cinerea, Sclerotinia sclerotiorum, Powdery mildew |
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Both this compound and Boscalid function by disrupting the fungal respiratory chain at Complex II, also known as succinate dehydrogenase (SDH). This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This inhibition halts ATP production, leading to cellular energy depletion and ultimately, fungal cell death.[1][2]
Below is a diagram illustrating the site of action for this compound and Boscalid within the mitochondrial electron transport chain.
Comparative Efficacy: Experimental Data
The following tables summarize quantitative data from various studies comparing the efficacy of this compound and Boscalid against specific fungal pathogens.
Table 1: In Vitro Efficacy against Alternaria alternata
Alternaria alternata is a common plant pathogen causing leaf spots and blights on a wide range of crops.
| Fungicide | Mean EC₅₀ (μg/mL) for Sensitive Isolates | Reference |
| This compound | 15.53 (±2.80) | [3] |
| Boscalid | 0.32 (±0.14) | [3] |
Note: EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungus. Lower EC₅₀ values indicate higher efficacy. The data indicates that Boscalid is significantly more effective in vitro against sensitive isolates of Alternaria alternata than this compound.
Table 2: Efficacy against Sclerotium rolfsii
Sclerotium rolfsii is a soil-borne pathogen that causes collar rot and stem rot in numerous crops.
| Fungicide | Concentration (ppm) | Mycelial Growth Inhibition (%) | Reference |
| This compound 37.5% + Thiram 37.5% | 100, 125, 200 | 100 | [4] |
| This compound | 500, 1000, 1500, 2000 | 100 |
Note: While direct comparative data for Boscalid against Sclerotium rolfsii from the same studies were not available, studies have shown this compound (often in combination with Thiram) to be highly effective in inhibiting the mycelial growth of this pathogen in vitro.
Table 3: Efficacy against Rhizoctonia solani
Rhizoctonia solani is a soil-borne pathogen with a wide host range, causing diseases such as damping-off, root rot, and sheath blight.
| Fungicide | Concentration | Efficacy/Mycelial Inhibition | Reference |
| This compound | < 1 µg a.i./ml (EC₅₀) | Highly inhibitory to mycelial growth | |
| This compound 37.5% + Thiram 37.5% | 100 ppm | 88.33% inhibition | |
| Boscalid | 2.37 mg/L (EC₅₀) | Less effective than some other fungicides against mycelial growth | |
| Pageant Intrinsic (pyraclostrobin + boscalid) | Not specified | Excellent efficacy in greenhouse experiments |
Note: Direct side-by-side comparisons of this compound and Boscalid for Rhizoctonia solani control are limited in the reviewed literature. However, available data suggests that this compound can be highly effective. Boscalid's efficacy against R. solani appears to be more variable, though it has shown excellent results when used in combination products.
Table 4: Efficacy against Ustilago maydis
Ustilago maydis is the causative agent of corn smut. This compound has historically been a key fungicide for its control.
| Fungicide | Concentration | Effect | Reference |
| This compound | 100 - 10,000 µg/ml | Complete inhibition of teliospore germination |
Note: No direct comparative studies between this compound and Boscalid for the control of Ustilago maydis were identified in the reviewed literature. This compound has demonstrated high efficacy against this pathogen.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol is a standard method to determine the in vitro efficacy of fungicides against mycelial fungi.
Detailed Steps:
-
Fungicide Preparation: Prepare stock solutions of this compound and Boscalid, typically in a solvent like dimethyl sulfoxide (DMSO) or sterile distilled water.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool in a water bath to approximately 50-55°C.
-
Amendment of Media: Add the required volume of the fungicide stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent (if used) should be prepared.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) taken from the edge of an actively growing fungal culture onto the center of each fungicide-amended and control PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions once the mycelium on the control plate has reached the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony on the control plate and DT is the average diameter of the fungal colony on the treated plate.
-
-
EC₅₀ Determination: Determine the EC₅₀ value by performing a probit analysis or by linear regression of the inhibition percentages against the logarithm of the fungicide concentrations.
In Vivo Pathogenicity and Fungicide Efficacy Assay (e.g., Ustilago maydis on Maize)
This protocol outlines a general procedure for assessing the in vivo efficacy of fungicides in controlling a plant disease.
Detailed Steps:
-
Plant Cultivation: Grow susceptible maize seedlings under controlled greenhouse or field conditions.
-
Inoculum Preparation: Prepare a spore suspension (sporidia or teliospores) of Ustilago maydis in sterile distilled water, adjusting the concentration to a predetermined level (e.g., 10⁶ spores/mL).
-
Fungicide Application: For seed treatment evaluation, treat seeds with the fungicide before planting. For foliar application, spray plants with the fungicide solution at a specified growth stage.
-
Inoculation: Inject the spore suspension into the leaf whorls of the maize plants at a specific time point relative to fungicide application (e.g., 24-48 hours post-treatment for curative assays, or before treatment for preventative assays).
-
Incubation: Maintain the inoculated plants under conditions favorable for disease development, such as high humidity for the initial 24 hours.
-
Disease Assessment: After a specified incubation period (e.g., 2-3 weeks), visually assess the plants for disease symptoms, such as the formation of galls. Disease severity can be rated on a standardized scale.
-
Data Analysis: Statistically analyze the disease severity data to compare the efficacy of the different fungicide treatments against the untreated control.
Conclusion
This compound and Boscalid, while both targeting the same enzyme, exhibit distinct profiles in terms of their spectrum of activity and primary applications. This compound remains a valuable tool for the control of a narrow range of pathogens, particularly as a seed treatment for smuts and bunts in cereals. Its high efficacy against specific Basidiomycetes like Ustilago maydis is well-documented.
Boscalid represents a newer generation of SDHI fungicides with a significantly broader spectrum of activity. Its effectiveness against a wide array of Ascomycetes and Deuteromycetes, such as Alternaria, Botrytis, and Sclerotinia, has made it a widely used foliar fungicide in various cropping systems. Experimental data consistently demonstrates its high intrinsic activity against many of these pathogens, often surpassing that of older SDHIs like this compound in in vitro assays.
The choice between this compound and Boscalid will ultimately depend on the target pathogen, the crop, and the application method. For targeted control of specific seed-borne diseases in cereals, this compound remains a relevant and effective option. For broad-spectrum foliar disease management in a variety of crops, Boscalid offers a powerful and versatile solution. Researchers and drug development professionals should consider these differences when designing disease control strategies and developing new fungicidal compounds.
References
The Synergistic Power of Carboxin in Fungicide Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of fungicides is a cornerstone of effective disease management in agriculture and a key area of research in the development of new antifungal therapies. This guide provides a comprehensive evaluation of the synergistic effects of Carboxin, a systemic anilide fungicide, when used in combination with other fungicidal agents. By leveraging distinct modes of action, these combinations can offer enhanced efficacy, a broader spectrum of activity, and a valuable tool in mitigating the development of fungicide resistance.
Understanding the Mechanism of Action
This compound is a member of the Succinate Dehydrogenase Inhibitor (SDHI) group of fungicides, classified under the Fungicide Resistance Action Committee (FRAC) Group 7. Its primary mode of action is the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi. This disruption of the electron transport chain effectively halts cellular respiration and energy production, leading to fungal cell death.
When combined with fungicides from different chemical groups with distinct modes of action, the resulting synergistic effect can be significantly greater than the additive effects of the individual components. A widely used and effective partner for this compound is Thiram , a multi-site contact fungicide from the dithiocarbamate group (FRAC Group M3). Thiram's mechanism involves the inhibition of multiple enzymes in fungal cells, making it a low-risk fungicide for resistance development.
The combination of a systemic fungicide like this compound with a multi-site contact fungicide like Thiram provides both curative and preventative action. This compound penetrates the plant tissue to control existing infections, while Thiram forms a protective barrier on the seed or plant surface to prevent new infections.
Quantitative Analysis of Synergistic Effects: A Focus on this compound and Thiram
The synergistic interaction between two antimicrobial agents can be quantitatively assessed using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated using the following formula:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
An FIC index of ≤ 0.5 is indicative of synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index of > 4.0 indicates antagonism.
For instance, research on the control of Fusarium udum f. sp. crotalariae in Sunhemp showed that the combination of this compound (37.5%) and Thiram (37.5%) resulted in 100% mycelial inhibition at concentrations of 0.1%, 0.2%, and 0.3%.[1] Similarly, complete inhibition of Fusarium oxysporum f. sp. ciceri was observed with a this compound and Thiram combination at concentrations of 1000, 1500, and 2000 ppm.[2] Another study reported an EC50 value of 0.05 ppm for a this compound-Thiram combination against Rhizoctonia solani.[3]
The following table summarizes the observed efficacy of this compound and its combination with Thiram against various fungal pathogens from different studies. It is important to note that direct comparison of percentage inhibition across different studies may not be appropriate due to variations in experimental conditions.
| Fungal Pathogen | Fungicide(s) | Concentration | Observed Efficacy | Reference |
| Fusarium udum f. sp. crotalariae | This compound (37.5%) + Thiram (37.5%) | 0.1%, 0.2%, 0.3% | 100% mycelial inhibition | [1] |
| Fusarium oxysporum f. sp. ciceri | This compound + Thiram | 1000, 1500, 2000 ppm | 100% mycelial inhibition | [2] |
| Rhizoctonia solani | This compound + Thiram | - | EC50 of 0.05 ppm |
Experimental Protocols
The evaluation of synergistic effects between fungicides is typically conducted using in vitro assays. The following provides a detailed methodology for the checkerboard assay, a standard method for determining the FIC index.
Checkerboard Assay Protocol
Objective: To determine the synergistic, additive, or antagonistic effect of a combination of two fungicides against a specific fungal pathogen.
Materials:
-
Fungal isolate of interest
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
-
Stock solutions of this compound and the second fungicide (e.g., Thiram) of known concentrations
-
Sterile 96-well microtiter plates
-
Spectrophotometer or visual assessment method for fungal growth
Procedure:
-
Preparation of Fungicide Dilutions:
-
Prepare serial two-fold dilutions of this compound and the partner fungicide in the liquid culture medium. The concentration range should typically span from well above to well below the known Minimum Inhibitory Concentration (MIC) of each individual fungicide.
-
-
Plate Setup:
-
In a 96-well plate, dispense the diluted fungicides in a checkerboard pattern. Each well will contain a unique combination of concentrations of the two fungicides.
-
Typically, rows will contain decreasing concentrations of Fungicide A, and columns will contain decreasing concentrations of Fungicide B.
-
Include control wells with each fungicide alone, as well as a growth control well (no fungicide) and a sterility control well (no fungus).
-
-
Inoculation:
-
Prepare a standardized inoculum of the fungal pathogen (e.g., spore suspension or mycelial fragments) in the culture medium. The final concentration of the inoculum should be optimized for the specific fungus being tested.
-
Inoculate all wells (except the sterility control) with the fungal suspension.
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature and for a sufficient duration to allow for visible growth in the growth control well.
-
-
Assessment of Growth Inhibition:
-
Determine the MIC of each fungicide alone and in combination. The MIC is the lowest concentration of the fungicide that completely inhibits visible growth. Growth can be assessed visually or by measuring the optical density (OD) using a spectrophotometer.
-
-
Calculation of FIC Index:
-
Calculate the FIC for each fungicide in every well that shows growth inhibition using the formula: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC index for each combination by summing the individual FICs: FIC Index = FIC of Fungicide A + FIC of Fungicide B.
-
The lowest FIC index obtained from all the combinations is considered the FIC index for the drug combination.
-
Signaling Pathways and Experimental Workflows
The synergistic action of this compound and Thiram likely results from the simultaneous disruption of two critical cellular processes in fungi: mitochondrial respiration and the function of multiple essential enzymes. This dual attack overwhelms the fungus's ability to compensate and adapt, leading to enhanced cell death.
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of synergistic action and a typical experimental workflow for evaluating fungicide synergy.
Caption: Proposed mechanism of synergistic action between this compound and Thiram.
Caption: Experimental workflow for evaluating fungicide synergy using the checkerboard assay.
Conclusion
The combination of this compound with other fungicides, particularly those with a multi-site mode of action like Thiram, presents a powerful strategy for robust and sustainable fungal disease management. The synergistic interactions observed lead to enhanced efficacy and can help to delay the development of fungicide resistance. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and professionals to further explore and validate the synergistic potential of this compound in various applications. Further quantitative studies, such as comprehensive checkerboard assays, are warranted to fully elucidate the synergistic spectra of this compound combinations against a wider range of economically important fungal pathogens.
References
Unraveling Carboxin Resistance: A Comparative Analysis of sdi1 Gene Mutations
A comprehensive guide for researchers, scientists, and drug development professionals detailing the impact of mutations in the succinate dehydrogenase (SDH) gene on Carboxin resistance. This guide provides a comparative analysis of key mutations, their quantitative impact on resistance, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
This compound, a systemic fungicide, has long been a tool in controlling a variety of fungal pathogens. Its mode of action targets the succinate dehydrogenase (SDH) complex, also known as complex II, a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. However, the emergence of this compound-resistant fungal strains, primarily due to mutations in the genes encoding the SDH subunits, poses a significant challenge. Understanding the specific mutations that confer resistance is paramount for developing novel fungicides and effective resistance management strategies. The gene historically referred to as sdi1 is now more commonly identified by the specific subunit of the SDH complex it encodes, most frequently the iron-sulfur subunit B (sdhB). Mutations in sdhB, as well as in subunits C (sdhC) and D (sdhD), have been implicated in this compound resistance.
Comparative Analysis of this compound Resistance in sdh Mutants
The level of resistance to this compound conferred by mutations in the sdh genes can be quantified by determining the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth. A higher EC50 value indicates a greater level of resistance. The following table summarizes EC50 values for this compound against wild-type and various sdh mutant strains of different fungal species, compiled from multiple studies.
| Fungal Species | Gene (Subunit) | Mutation | Wild-Type this compound EC50 (µg/mL) | Mutant this compound EC50 (µg/mL) | Resistance Factor (RF) |
| Mycosphaerella graminicola | sdhB | H267Y | ~1.84[1] | >50 | >27 |
| Mycosphaerella graminicola | sdhB | H267L | ~1.84[1] | >50 | >27 |
| Mycosphaerella graminicola | sdhC | T79N | ~1.84[1] | 10 - 50 | 5 - 27 |
| Mycosphaerella graminicola | sdhD | D129E | ~1.84[1] | 10 - 50 | 5 - 27 |
| Sclerotinia sclerotiorum | sdhB | A11V | 0.883[2] | >50 | >56 |
| Aspergillus oryzae | sdhB | H249Y | - | High Resistance | - |
| Aspergillus oryzae | sdhB | H249L | - | High Resistance | - |
| Aspergillus oryzae | sdhC | T90I | - | High Resistance | - |
| Aspergillus oryzae | sdhD | D124E | - | High Resistance | - |
| Ustilago maydis | sdhB | H257L | - | High Resistance | - |
Note: Resistance Factor (RF) is calculated as the ratio of the EC50 of the mutant to the EC50 of the wild-type. Some studies report qualitative "High Resistance" without specific EC50 values.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound resistance mutations.
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the sdh genes to study their effect on this compound resistance.
-
Plasmid Preparation: The wild-type sdh gene of interest is cloned into a suitable expression vector.
-
Primer Design: Mutagenic primers are designed to contain the desired nucleotide change. These primers are complementary to the template DNA at the mutation site and have sufficient flanking sequences for specific annealing.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using the plasmid containing the wild-type gene as a template and the mutagenic primers. The PCR reaction replicates the entire plasmid, incorporating the desired mutation.
-
Template Removal: The parental, non-mutated template DNA is digested using the restriction enzyme DpnI, which specifically targets methylated DNA (parental DNA is methylated, while the newly synthesized PCR product is not).
-
Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing.
-
Fungal Transformation: The verified mutated plasmid is then introduced into the target fungus using methods such as Agrobacterium tumefaciens-mediated transformation or protoplast transformation.
Fungicide Sensitivity Assay (EC50 Determination)
This assay is performed to quantify the level of resistance of fungal strains to this compound.
-
Media Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) is prepared and amended with a range of this compound concentrations. A control medium with no fungicide is also prepared.
-
Inoculation: Mycelial plugs from the edge of actively growing fungal colonies (both wild-type and mutant strains) are placed onto the center of the fungicide-amended and control plates.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth for a specified period.
-
Data Collection: The diameter of the fungal colony on each plate is measured.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated for each this compound concentration relative to the growth on the control plate.
-
EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved in this compound resistance, the following diagrams illustrate the signaling pathway of this compound's action and the experimental workflow for analyzing resistance mutations.
Caption: this compound inhibits the SDH complex, blocking electron transport.
Caption: Workflow for analyzing this compound resistance mutations.
References
- 1. Risk assessment studies on succinate dehydrogenase inhibitors, the new weapons in the battle to control Septoria leaf blotch in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new point mutation in the iron–sulfur subunit of succinate dehydrogenase confers resistance to boscalid in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different Carboxin polymorphs
An Essential Guide to the Polymorphic Forms of Carboxin for Researchers and Drug Development Professionals
This compound, a systemic fungicide of the oxathiin class, is a well-established agent for controlling fungal diseases in various crops. Its efficacy is rooted in the inhibition of succinate dehydrogenase, a key enzyme in the fungal respiratory chain. While the fungicidal properties of this compound are widely recognized, a deeper understanding of its solid-state chemistry, specifically its polymorphism, is crucial for formulation development, stability studies, and ensuring consistent biological performance. This guide provides a comprehensive comparison of the known polymorphic forms of this compound, summarizing their physical properties and the methodologies used for their characterization.
Executive Summary of this compound Polymorphs
This compound is known to exist in at least two distinct polymorphic forms, designated as Form 1 and Form 2.[1][2] Form 1 is the thermodynamically stable form under ambient conditions. While detailed comparative studies on the fungicidal efficacy of these polymorphs are not extensively documented in publicly available literature, it is reported that the dimorphic forms of this compound do not differ in their fungicidal activity.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound polymorphs is presented in the table below. This data is essential for scientists and researchers involved in the formulation and quality control of this compound-based products.
| Property | Form 1 | Form 2 |
| Thermodynamic Stability | Most thermodynamically stable | Metastable |
| Melting Point (onset) | 97.4 °C | 90.1 °C |
| Melting Point (peak) | 98.2 °C | 91.1 °C |
| Density | 1.431 g cm⁻³ | 1.316 g cm⁻³ |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | I2/a |
Data sourced from Frampton et al. (2018).[1]
Efficacy Comparison of this compound Polymorphs
While Form 1 is the most stable polymorph, it has been reported that both Form 1 and Form 2 exhibit equal biological activity.[3] This suggests that despite differences in their physical properties, the dissolution rate and subsequent bioavailability of the active ingredient at the target site are sufficient for both forms to exert their fungicidal effect. However, the specific experimental data and protocols to support this claim are not detailed in the readily available scientific literature.
Experimental Protocols
The characterization of this compound polymorphs involves a suite of analytical techniques. Below are the detailed methodologies for the key experiments used to identify and differentiate the two forms.
Polymorph Screening and Crystallization
Objective: To isolate different polymorphic forms of this compound.
Methodology:
-
Amorphous this compound is prepared by lyophilization (freeze-drying).
-
Approximately 50 mg of the lyophilized material is dispensed into vials.
-
A variety of solvents and solvent/water mixtures (approximately 40 volumes, e.g., 2 ml) are added to the vials at room temperature.
-
For vials where the solid dissolves completely, the solutions are filtered through a 0.4 µm filter to remove any residual seed crystals.
-
Vials containing undissolved solid are maintained as slurries.
-
The solutions and slurries are allowed to crystallize under controlled conditions (e.g., slow evaporation, cooling).
-
Crystals of Form 1 are typically obtained from a wide range of solvents.
-
Crystals of Form 2 have been specifically isolated from methanol.
X-ray Powder Diffraction (XRPD)
Objective: To identify the crystal structure of the polymorphs.
Methodology:
-
A small amount of the crystalline sample is gently ground to a fine powder.
-
The powder is packed into a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is unique to each crystalline form and can be used for identification and phase purity analysis.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties, such as melting point and phase transitions, of the polymorphs.
Methodology:
-
A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan.
-
The pan is sealed and placed in the DSC instrument alongside an empty reference pan.
-
The temperature of both pans is increased at a constant rate (e.g., 10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic events (e.g., melting) and exothermic events (e.g., recrystallization) are recorded as peaks in the DSC thermogram.
-
For Form 2, the DSC thermogram shows an initial melting endotherm, followed by an exothermic recrystallization to Form 1, and then a final melting endotherm at the melting point of Form 1.
Relationship Between this compound Polymorphs
The two polymorphic forms of this compound are related through a monotropic system, where Form 2 is the metastable form and will irreversibly convert to the more stable Form 1. This relationship is crucial for understanding the long-term stability of this compound formulations.
Caption: Thermodynamic relationship between this compound polymorphs.
References
Comparative Transcriptomics of SDHI Fungicide-Treated Fungi: A Guide for Researchers
A detailed analysis of the transcriptomic responses of various fungal species to Succinate Dehydrogenase Inhibitor (SDHI) fungicides, providing insights into conserved and species-specific mechanisms of action and resistance.
This guide offers a comparative overview of the transcriptomic changes observed in different fungal species upon treatment with Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While the initial aim was to focus on Carboxin, a thorough review of publicly available research revealed a lack of specific comparative transcriptomic studies for this particular compound. Therefore, this guide has been broadened to include other prominent SDHI fungicides like benzovindiflupyr and boscalid, which share the same mode of action: the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. This inhibition disrupts the fungus's energy production, leading to its death.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals working in mycology, plant pathology, and fungicide development. It provides a synthesis of current transcriptomic data to facilitate a deeper understanding of fungal responses to this important class of fungicides.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative transcriptomic studies on different fungal species treated with SDHI fungicides.
Table 1: Comparative Transcriptomic Response of Colletotrichum Species to SDHI Fungicides
| Fungicide | Fungal Species | Concentration | Number of Differentially Expressed Genes (DEGs) | Key Upregulated Pathways | Key Downregulated Pathways | Reference |
| Benzovindiflupyr | Colletotrichum siamense | 1 mg/liter & 5 mg/liter | >3x more than boscalid | Intrinsic components of membrane, Cellular response to oxidative stress | SDH enzyme activity, ATP synthesis | [1][2] |
| Benzovindiflupyr | Colletotrichum nymphaeae | 1 mg/liter & 5 mg/liter | >3x more than boscalid | Intrinsic components of membrane, Cellular response to oxidative stress | SDH enzyme activity, ATP synthesis | |
| Boscalid | Colletotrichum siamense | 10 mg/liter & 20 mg/liter | - | General metabolic pathways | SDH enzyme activity, ATP synthesis | |
| Boscalid | Colletotrichum nymphaeae | 10 mg/liter & 20 mg/liter | - | General metabolic pathways | SDH enzyme activity, ATP synthesis |
Table 2: Transcriptomic Response of a Multidrug-Resistant Botrytis cinerea Strain to Fungicides
| Fungicide | Strain | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| Fludioxonil (with cross-resistance to boscalid) | Multidrug-Resistant (MDR) Field Strain | ABC transporters, MFS transporters (e.g., Bcmfs3) | Genes involved in virulence and toxin production |
Note: This study focused on a multidrug-resistant strain and its response to fludioxonil, but the findings on transporter upregulation are relevant to understanding resistance mechanisms that can affect SDHI sensitivity.
Experimental Protocols
This section details the methodologies employed in the cited transcriptomic studies.
1. Fungal Isolates and Culture Conditions:
-
Colletotrichum siamense and Colletotrichum nymphaeae : Isolates were cultured on potato dextrose agar (PDA). For transcriptomic analysis, mycelia were grown in liquid potato dextrose broth (PDB) and then treated with benzovindiflupyr or boscalid at specified concentrations.
-
Botrytis cinerea : A multidrug-resistant field strain and the reference strain B05.10 were used. Fungal cultures were grown on PDA and then exposed to the fungicide fludioxonil for transcriptomic analysis.
2. Fungicide Treatment and Sample Collection:
-
For the Colletotrichum study, mycelia were treated with fungicides for a specified duration before being harvested for RNA extraction. The concentrations were chosen to achieve a similar level of SDH activity inhibition between benzovindiflupyr and boscalid to allow for a more direct comparison of their transcriptomic effects.
-
In the Botrytis cinerea study, the MDR strain was exposed to fludioxonil, and samples were collected for RNA sequencing to identify genes associated with resistance.
3. RNA Extraction, Library Preparation, and Sequencing:
-
Total RNA was extracted from fungal mycelia using standard protocols (e.g., TRIzol reagent or commercial kits).
-
RNA quality and quantity were assessed using spectrophotometry and gel electrophoresis.
-
mRNA was enriched using oligo(dT) magnetic beads.
-
cDNA libraries were constructed using commercial kits and sequenced on an Illumina sequencing platform (e.g., Illumina HiSeq).
4. Bioinformatic Analysis:
-
Raw sequencing reads were filtered to remove low-quality reads and adapters.
-
Clean reads were mapped to the respective fungal reference genomes.
-
Gene expression levels were quantified (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).
-
Differentially expressed genes (DEGs) were identified using statistical packages like DESeq2 or edgeR.
-
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed to functionally annotate the DEGs.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways involved in the fungal response to SDHI fungicides.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Transcriptomic and functional analyses on a Botrytis cinerea multidrug‐resistant (MDR) strain provides new insights into the potential molecular mechanisms of MDR and fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
Safety Operating Guide
Proper Disposal of Carboxin: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical procedures for the proper handling and disposal of Carboxin in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Researchers, scientists, and drug development professionals must handle this compound with care due to its toxicological profile. This compound is harmful if swallowed, can cause serious eye irritation, and may provoke an allergic skin reaction. Furthermore, it is classified as very toxic to aquatic life with long-lasting effects[1][2][3]. This necessitates a stringent and well-documented disposal plan.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, ensure that all relevant personnel are trained on its specific hazards and the proper safety protocols.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or butyl rubber gloves. Always inspect gloves for any signs of degradation or puncture before use and employ proper glove removal techniques to prevent skin contact.
-
Eye Protection: Use chemical safety goggles that provide indirect-vent, impact, and splash resistance.
-
Skin and Body Protection: A full-length, buttoned laboratory coat is mandatory. For operations with a higher risk of exposure, consider additional protective clothing, such as an apron or a suit made of chemically resistant materials.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, use an appropriate air-purifying respirator. All work with solid this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.
Spill Management and Emergency Procedures
In the event of a this compound spill, prompt and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access to the location.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs outside of a fume hood, increase ventilation to the room if it is safe to do so.
-
Absorb and Contain:
-
For solid spills: Carefully sweep or scoop the material, taking care to avoid generating dust.
-
For liquid spills (solutions containing this compound): Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
-
Collect and Package: Place the absorbed material or swept solids into a dedicated, sealable, and clearly labeled hazardous waste container.
-
Decontaminate: Thoroughly clean the spill area. Use a detergent and water solution for the initial cleaning, followed by a rinse. All cleaning materials (e.g., wipes, cloths) must be disposed of as hazardous waste.
-
Personal Decontamination: Anyone involved in the cleanup should wash their hands and any potentially exposed skin thoroughly with soap and water.
This compound Waste Disposal Protocol
The disposal of this compound and this compound-contaminated waste must be managed through a licensed hazardous waste disposal company. On-site chemical treatment, such as alkaline hydrolysis, is not recommended as it can produce more toxic byproducts like aniline[4]. Incineration is the preferred method for the ultimate disposal of this compound[4].
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all this compound-containing waste in a dedicated, properly sealed, and labeled hazardous waste container. This includes:
-
Unused or expired this compound.
-
Contaminated consumables (e.g., pipette tips, gloves, weighing paper).
-
Spill cleanup materials.
-
Empty containers that are not triple-rinsed.
-
-
Container Selection: Use containers that are chemically compatible with this compound and its solvents. Avoid strong acids and alkalis, as this compound is chemically unstable under these conditions.
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Empty Container Disposal:
Empty containers that held this compound can be disposed of as non-hazardous waste only after being triple-rinsed with a suitable solvent (such as acetone or methanol, in which this compound is soluble). The rinsate from this process must be collected and disposed of as hazardous waste. After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for safety and risk assessment.
| Property | Value | Reference |
| Acute Oral Toxicity (LD50, rat) | 3820 mg/kg | |
| Acute Dermal Toxicity (LD50, rabbit) | >8000 mg/kg | |
| Aquatic Toxicity (96-hour LC50, rainbow trout) | >0.1 mg/L | |
| Water Solubility | 170 mg/L at 20°C | |
| Melting Point | 91.5-92.5°C and 98-101°C | |
| Chemical Incompatibility | Strong acids and alkalis |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the step-by-step process for this compound waste management in a lab.
References
Personal protective equipment for handling Carboxin
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Carboxin. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Understanding the Hazards
This compound is a systemic fungicide that presents several health and environmental risks. It is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2][3] Prolonged or repeated exposure may cause damage to organs, specifically the kidneys.[1][3] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. |
| Skin Sensitization | Category 1: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2: May cause damage to organs (kidneys) through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment | Long-term Hazard, Category 1: Very toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the primary defense against exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl, neoprene). | Prevents skin contact and potential sensitization. |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and dust. |
| Skin and Body Protection | Impervious clothing, such as a lab coat or chemical-resistant coveralls. A chemical-resistant apron is recommended when mixing or loading. | Minimizes skin exposure to spills or dust. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if exposure limits are exceeded, if irritation is experienced, or if working with dusts or aerosols in poorly ventilated areas. | Prevents inhalation of harmful dust or vapors. |
Note: Always follow the manufacturer's instructions for cleaning and maintaining PPE. If no instructions are available for washables, use detergent and hot water, and wash them separately from other laundry.
Operational Handling and Storage Protocols
Safe Handling Procedures:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Ensure a safety shower and eyewash station are readily accessible.
-
Avoid Contact: Prevent all contact with skin and eyes and avoid breathing in dust, fumes, or vapors.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be allowed out of the workplace.
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from direct sunlight and sources of ignition.
-
Recommended storage temperature for the powder form is -20°C.
-
This compound is chemically stable under recommended storage conditions but is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.
Emergency and Disposal Plans
Spill Response Workflow:
A systematic approach is critical in managing a this compound spill to ensure safety and minimize environmental contamination.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
